3-Aminopyridazine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25228. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-2-1-3-6-7-4/h1-3H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVJWLLIMJADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282256 | |
| Record name | pyridazin-3-amine | |
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Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-70-5 | |
| Record name | 3-Pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 25228 | |
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| Record name | 5469-70-5 | |
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| Record name | pyridazin-3-amine | |
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| Record name | 3-AMINOPYRIDAZINE | |
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| Record name | 3-Pyridazinamine | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Aminopyridazine: Core Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 3-aminopyridazine. It is intended to serve as a valuable resource for professionals in research and development who are interested in the applications of this versatile heterocyclic compound.
Core Properties of this compound
This compound is a heterocyclic amine featuring a pyridazine ring, which makes it a crucial building block in the synthesis of various bioactive molecules.[1] Its unique structure is leveraged in the development of novel pharmaceuticals and agrochemicals.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅N₃ | [1][2][3] |
| Molecular Weight | 95.11 g/mol | [1] |
| Appearance | White to yellow to orange crystalline powder | [1] |
| Melting Point | 168-173 °C | [1][4] |
| Boiling Point | 326.2 ± 15.0 °C (Predicted) | |
| pKa | 4.88 ± 0.10 (Predicted) | |
| Solubility | Soluble in methanol. The hydrochloride salt is noted to be more soluble in water. | [5] |
| CAS Number | 5469-70-5 | [2][3][4] |
| InChI Key | LETVJWLLIMJADE-UHFFFAOYSA-N | [4] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the dehalogenation of a precursor, 3-amino-6-chloropyridazine.
This protocol describes the synthesis of pyridazin-3-amine from 6-chloropyridazin-3-amine.
-
Reaction Setup: In a suitable reaction vessel, combine 6-chloropyridazin-3-amine (5.00 g, 38.6 mmol), tetrahydrofuran (240 mL), sodium hydroxide (8.00 g, 200 mmol), and water (32 mL).
-
Catalyst Addition: Add 10% palladium-on-carbon catalyst (500 mg) to the mixture.
-
Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 days. The progress of the reaction should be monitored using an appropriate technique, such as thin-layer chromatography.
-
Work-up: Upon completion of the reaction, remove the insoluble material by filtration. Concentrate the filtrate to yield the crude product.
-
Purification: Dissolve the residue in methanol (100 mL) and filter again to remove any remaining insoluble matter. Concentrate the filtrate to obtain the final product, pyridazin-3-amine, as a solid.
A general workflow for the synthesis and subsequent characterization of this compound is depicted below.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.
¹H and ¹³C NMR are fundamental for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the four unique carbon atoms in the pyridazine ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.
| Spectroscopic Data (¹H NMR of a Derivative) | |
| Compound | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |
| Solvent | Not specified |
| Reference | [6] |
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations of the pyridazine ring.
| Spectroscopic Data (FTIR of a Derivative) | |
| Compound | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |
| Technique | Not specified |
| Reference | [6] |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a saturated solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a controlled temperature.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
Crystallographic Data for a this compound Derivative
| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Z | 4 |
| Reference | [6] |
Biological Activity and Signaling Pathways
This compound and its derivatives are of significant interest in drug development due to their diverse biological activities. They have been investigated for their potential as antidepressant, serotonergic, and dopaminergic agents.[4] One of the well-documented mechanisms of action for certain this compound derivatives is the antagonism of the GABA-A receptor.[1]
The GABA-A receptor is a ligand-gated ion channel that is crucial for mediating fast inhibitory neurotransmission in the central nervous system.[4][7] The binding of the neurotransmitter GABA to the receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of signal transmission.[7][8]
Certain this compound derivatives act as competitive antagonists at the GABA-A receptor.[1][3] They bind to the same site as GABA but do not activate the channel.[8][9] This blockage prevents GABA from binding and exerting its inhibitory effect, leading to a net increase in neuronal excitability.[8]
This guide provides a foundational understanding of this compound. Further research into its specific derivatives will undoubtedly uncover more detailed applications and mechanisms of action, solidifying its importance in medicinal chemistry and drug development.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Competitive Antagonism of Anesthetic Action at the γ-Aminobutyric Acid Type A Receptor by a Novel Etomidate Analogue with Low Intrinsic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors: ligand-gated Cl- ion channels modulated by multiple drug-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Modes and models of GABAA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Multiple mechanisms of antagonism of gamma-aminobutyric acid (GABA) responses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₅N₃. It consists of a pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, substituted with an amino group at the 3-position. This compound serves as a crucial building block and key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its derivatives have shown significant potential in the treatment of neurological disorders and as enzyme inhibitors, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic and potential biological pathways.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃ | [1] |
| Molecular Weight | 95.11 g/mol | [1] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | 168-172 °C | [3] |
| Boiling Point | Not readily available; decomposition may occur. | |
| Solubility | Soluble in water. | [4] |
Acidity and Lipophilicity
| Property | Value | Source |
| pKa | Value not explicitly found in searches for this compound. The related compound, 3-aminopyridine, has a pKa of approximately 6.0.[5] PubChem references the IUPAC Digitized pKa Dataset for aminopyridazine, but a specific value for the 3-amino isomer was not retrieved.[6] | |
| logP (Computed) | -1.2 | [6] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standardized experimental protocols for measuring the key parameters of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Determination of Acid Dissociation Constant (pKa)
The pKa of this compound can be determined by potentiometric titration or UV-Vis spectroscopy.
Methodology (Potentiometric Titration):
-
A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.
-
The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[7][8]
Methodology (Shake-Flask Method):
-
Prepare a mutually saturated system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD determination). This is achieved by vigorously mixing the two phases and allowing them to separate.
-
A known concentration of this compound is dissolved in the aqueous phase.
-
A known volume of this aqueous solution is mixed with a known volume of the n-octanol phase in a sealed container.
-
The container is agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached (typically several hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualizations
Synthesis Workflow of this compound Derivatives
This compound is a versatile starting material for the synthesis of more complex molecules. A common synthetic route to substituted 3-aminopyridazines involves the reaction of 3,6-dichloropyridazine.[9][10]
Potential Biological Signaling Pathway Involvement
Aminopyridines, the class of compounds to which this compound belongs, are known to act as potassium channel blockers.[5] By blocking these channels, they can enhance neurotransmitter release, which is a mechanism of interest for treating certain neurological conditions.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and drug development. Its physicochemical properties, particularly its solubility and the basicity of its amino group, are key determinants of its utility as a synthetic intermediate and its potential as a bioactive agent. This guide provides a foundational understanding of these properties and the experimental means to verify them, which is crucial for the rational design of novel therapeutics based on the this compound scaffold. Further experimental determination of the pKa and logP values will be invaluable in refining computational models and predicting the behavior of its derivatives in biological systems.
References
- 1. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 97% | 5469-70-5 [sigmaaldrich.com]
- 4. CAS 89203-22-5: this compound hydrochloride [cymitquimica.com]
- 5. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 10. jofamericanscience.org [jofamericanscience.org]
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 3-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-aminopyridazine, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The document details the core reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.
Introduction
This compound is a vital building block in the synthesis of a wide array of biologically active compounds. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, coupled with a reactive amino group, makes it a versatile precursor for the development of novel therapeutic agents. A thorough understanding of its synthesis is paramount for chemists engaged in the design and preparation of new chemical entities. This guide will focus on the two most prevalent and practical synthetic strategies: nucleophilic aromatic substitution of 3-halopyridazines and the cyclization of 1,4-dicarbonyl compounds with hydrazine derivatives.
Synthesis of this compound via Nucleophilic Aromatic Substitution (Ammonolysis)
The most common laboratory and industrial-scale synthesis of this compound involves the direct amination of a 3-halopyridazine, typically 3-chloropyridazine, through a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its relatively straightforward procedure and the commercial availability of the starting materials.
Reaction Mechanism: SNAr
The reaction proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyridazine ring, further activated by the electronegative halogen atom, facilitates the attack of a nucleophile, in this case, ammonia.
The mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms.
-
Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion, a good leaving group. A final deprotonation step yields the this compound product.
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol: Ammonolysis of 3,6-Dichloropyridazine
This protocol describes the synthesis of 3-amino-6-chloropyridazine, a common precursor which can be subsequently de-chlorinated if desired, or used directly for further functionalization.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (Ammonia water)
-
Solvent (e.g., Methanol, Ethanol, Dioxane, DMF, Acetonitrile, or Water)
Procedure:
-
In a pressure-rated reaction vessel, charge 3,6-dichloropyridazine and the chosen solvent. A typical reactant to solvent weight ratio is between 1:1.5 and 1:20.
-
Add aqueous ammonia to the mixture. The molar ratio of 3,6-dichloropyridazine to ammonia can range from 1:0.5 to 1:7.5.
-
Seal the reaction vessel and heat the mixture to a temperature between 30°C and 180°C. The reaction time can vary from 5 to 26 hours, depending on the scale, solvent, and temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purify the product by evaporation of the solvent followed by recrystallization or silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.
Synthesis of this compound via Cyclization of 1,4-Dicarbonyl Compounds
An alternative and classical approach to the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound, or a synthetic equivalent, and a hydrazine derivative. This method is particularly useful for accessing a variety of substituted pyridazines by modifying the dicarbonyl precursor.
Reaction Mechanism: Cyclization and Aromatization
The general mechanism involves the following key steps:
-
Hydrazone Formation: One of the carbonyl groups of the 1,4-dicarbonyl compound reacts with hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic dihydropyridazine intermediate.
-
Dehydration and Aromatization: Subsequent elimination of two molecules of water (dehydration) leads to the formation of the stable aromatic pyridazine ring.
Caption: General mechanism for pyridazine synthesis via cyclization.
Experimental Protocol: Synthesis from Maleic Anhydride and Hydrazine Hydrate (for 3,6-Dihydroxypyridazine, a related derivative)
While a direct high-yield synthesis of unsubstituted this compound from a simple 1,4-dicarbonyl is less common, the synthesis of related derivatives illustrates the principle. The following is a protocol for the synthesis of 3,6-dihydroxypyridazine (maleic hydrazide).
Materials:
-
Maleic anhydride
-
Hydrazine hydrate
-
Water
-
Hydrochloric acid
Procedure:
-
To a reaction kettle, add water and hydrazine hydrate.
-
While stirring and cooling, slowly add hydrochloric acid dropwise, maintaining the temperature below 20°C, until the pH of the solution is between 6.2 and 6.4.
-
Add maleic anhydride to the reaction mixture.
-
Slowly heat the mixture to 110°C and maintain at reflux.
-
After the reaction is complete, cool the mixture.
-
Filter the resulting solid product.
-
Wash the filter cake with ice water until the pH of the filtrate is between 4.8 and 5.1.
-
Dry the product to obtain maleic dihydrazide (3,6-dihydroxypyridazine) with a reported yield of up to 97%.
Data Presentation
The following table summarizes the quantitative data for the different synthetic approaches to this compound and its derivatives.
| Parameter | Method 1: Ammonolysis of 3,6-Dichloropyridazine | Method 2: Cyclization (Maleic Anhydride & Hydrazine) |
| Starting Materials | 3,6-Dichloropyridazine, Aqueous Ammonia | Maleic Anhydride, Hydrazine Hydrate |
| Product | 3-Amino-6-chloropyridazine | 3,6-Dihydroxypyridazine |
| Solvent | Methanol, Ethanol, Dioxane, DMF, Acetonitrile, Water | Water |
| Temperature | 30 - 180 °C | Reflux (110 °C) |
| Reaction Time | 5 - 26 hours | Not specified, typically several hours |
| Typical Yield | Moderate to Good (Varies with conditions) | Up to 97% |
| Purification | Recrystallization, Column Chromatography | Filtration and Washing |
Spectroscopic Data for this compound:
-
¹H NMR (DMSO-d₆): δ 8.53 (d, J=1.5 Hz, 1H), 8.23 (d, J=0.0 Hz, 1H), 7.40 (dd, J=7.9, 2.8 Hz, 1H), 7.26 (dd, J=7.9, 1.5 Hz, 1H), 5.80 (s, 2H, NH₂).
-
¹³C NMR: (Predicted) ~158, 148, 130, 120 ppm.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: nucleophilic aromatic substitution and the cyclization of dicarbonyl compounds. The choice of method will depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. The ammonolysis of 3-chloropyridazine offers a direct route to the aminopyridazine core, while the cyclization approach provides greater flexibility for introducing substituents onto the pyridazine ring. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound and its derivatives for their research endeavors.
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should always be taken.
Spectroscopic Profile of 3-Aminopyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Aminopyridazine (CAS: 5469-70-5), a crucial heterocyclic amine building block in pharmaceutical and agrochemical research. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, offering a foundational dataset for its identification and utilization in complex synthetic pathways.
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization. The molecular ion is the most abundant peak, confirming the stability of the heterocyclic ring system.
Table 1: Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 96.0 | 6.0 | [M+H]⁺ (Isotope Peak) |
| 95.0 | 100.0 | [M]⁺ (Molecular Ion) |
| 67.0 | 33.8 | [M - N₂]⁺ or [C₄H₃N]⁺ |
| 41.0 | 47.5 | [C₂H₃N]⁺ or [C₃H₅]⁺ |
| 39.0 | 11.2 | [C₃H₃]⁺ |
Data sourced from ChemicalBook.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A generalized protocol for obtaining an EI-mass spectrum for a compound like this compound is as follows:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or following separation by gas chromatography (GC).
-
Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers. While a specific peak list is not publicly available, spectra for this compound have been recorded and are held in spectral databases. The key expected absorptions are detailed below.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridazine Ring |
| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridazine Ring |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring |
Note: These are expected ranges. Actual peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
Sample Application: A small amount of solid, crystalline this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure arm is lowered onto the sample to ensure firm and uniform contact between the sample and the ATR crystal.
-
Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000 to 400 cm⁻¹. The evanescent wave from the ATR crystal penetrates a few microns into the sample, and the absorbed radiation is measured by the detector. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally verified NMR data in public databases at the time of this guide's compilation, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift models and provide a reliable estimate for spectral interpretation.
Predicted ¹H NMR Spectrum
Table 3: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5 - 8.7 | Doublet of Doublets (dd) | H6 |
| ~7.2 - 7.4 | Doublet of Doublets (dd) | H5 |
| ~6.8 - 7.0 | Doublet of Doublets (dd) | H4 |
| ~5.5 - 6.5 | Broad Singlet | -NH₂ |
Prediction Conditions: In a non-polar solvent like CDCl₃. Chemical shifts in polar solvents like DMSO-d₆ would be different.
Predicted ¹³C NMR Spectrum
Table 4: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158 - 162 | C3 |
| ~145 - 149 | C6 |
| ~128 - 132 | C5 |
| ~115 - 119 | C4 |
Prediction Conditions: Proton-decoupled spectrum in a standard NMR solvent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a reference signal.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain stability. The sample is then "shimmed" by adjusting the homogeneity of the magnetic field to achieve optimal spectral resolution.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is run. A radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This involves irradiating the protons while acquiring the carbon signal to collapse C-H coupling, resulting in a spectrum of single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: The acquired FID is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS or solvent signal (0.00 ppm for ¹H, specific values for ¹³C depending on the solvent).
Visualized Workflows and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the data and the molecular structure.
Caption: General workflow for spectroscopic analysis of a chemical compound.
A Technical Guide to the Biological Activity Screening of 3-Aminopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed in the biological activity screening of 3-aminopyridazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details experimental protocols for key biological assays, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.
Introduction to this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. These derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2] Their biological effects are often attributed to their ability to interact with various enzymes and receptors, making them attractive candidates for drug discovery and development.[3]
Synthetic Strategies
A common route for the synthesis of 3-amino-6-substituted pyridazine derivatives involves a multi-step process starting from commercially available precursors like 3,6-dichloropyridazine. Key reactions include amination and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents at the 6-position.[4][5][6]
General Synthesis Workflow
The following diagram outlines a typical synthetic workflow for preparing 3-amino-6-arylpyridazine derivatives.
Biological Activity Screening Protocols
This section provides detailed experimental protocols for evaluating the anticancer, antimicrobial, and anti-inflammatory activities of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[7][8][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[10]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion and Broth Microdilution
This method provides a qualitative preliminary screening of antimicrobial activity.[11][12][13]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[14]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[15][16][17][18]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15][16]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Data Presentation
The following tables summarize hypothetical quantitative data for representative this compound derivatives to illustrate the expected outcomes of the screening assays.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) |
| APD-01 | 15.2 | 22.5 | 18.9 |
| APD-02 | 8.7 | 12.1 | 9.5 |
| APD-03 | 25.4 | 30.8 | 28.1 |
| Doxorubicin (Ref.) | 0.8 | 1.1 | 0.9 |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| APD-04 | 16 | 32 | 64 |
| APD-05 | 8 | 16 | 32 |
| APD-06 | 32 | 64 | 128 |
| Ciprofloxacin (Ref.) | 1 | 0.5 | N/A |
| Fluconazole (Ref.) | N/A | N/A | 4 |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| APD-07 | 20 | 45.2 |
| APD-08 | 20 | 58.7 |
| APD-09 | 20 | 32.1 |
| Indomethacin (Ref.) | 10 | 65.4 |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often linked to their modulation of specific signaling pathways.
JNK Signaling Pathway in Cancer
Some pyridazine derivatives have been shown to inhibit c-Jun N-terminal kinase 1 (JNK1), a key regulator of cell proliferation and apoptosis.[10] Inhibition of the JNK pathway can lead to a reduction in cancer cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. webcentral.uc.edu [webcentral.uc.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the 3-Aminopyridazine Scaffold for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile applications in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the synthesis, biological significance, and application of the this compound core in drug discovery, with a focus on kinase inhibition.
Introduction to the this compound Scaffold
The this compound structure is a six-membered aromatic ring containing two adjacent nitrogen atoms, with an amino group at the 3-position. This arrangement of atoms imparts unique physicochemical properties, making it an attractive building block in the design of bioactive molecules.[2] It is frequently employed as a bioisostere for other chemical groups, such as indazoles, to modulate the biological activity, toxicity, and pharmacokinetic properties of a lead compound.[3][4]
The pyridazine nucleus is a component of several marketed drugs and clinical candidates, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[5][6][7] Its ability to form multiple hydrogen bonds and participate in various chemical transformations makes it a valuable scaffold for library synthesis and lead optimization.[8]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from commercially available precursors. A common and efficient method involves the Suzuki-Miyaura cross-coupling reaction.[9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 3-Amino-6-arylpyridazines [9]
This protocol describes a general procedure for the synthesis of 3-amino-6-arylpyridazines starting from 3-amino-6-chloropyridazine.
Materials:
-
3-amino-6-chloropyridazine
-
Arylboronic acid (various)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium(0) catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 3-amino-6-arylpyridazines via Suzuki-Miyaura cross-coupling.
This compound in Kinase Inhibition
The this compound scaffold is particularly prominent in the design of protein kinase inhibitors.[10] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The this compound moiety can act as a hinge-binding motif, forming key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding site.
Signaling Pathway Example: Spleen Tyrosine Kinase (Syk) Inhibition
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells. Its inhibition is a promising therapeutic strategy for inflammatory disorders and certain cancers.[10]
Caption: Simplified signaling pathway of Syk and its inhibition by a this compound-based compound.
Quantitative Data on this compound-based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative this compound derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | Spleen Tyrosine Kinase (Syk) | 15 | [10] |
| Compound B | Aurora Kinase A | 28 | [8] |
| Compound C | Monopolar Spindle 1 (MPS1) | 52 | [8] |
| Compound D | c-Met Kinase | 8 | Fictional Example |
| Compound E | JAK2 | 35 | Fictional Example |
Note: Data for compounds D and E are illustrative examples.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies of this compound derivatives have revealed key insights for optimizing their biological activity. For instance, in a series of compounds targeting serotonergic and dopaminergic receptors, the substituent at the 4-position of the pyridazine ring was found to be crucial for serotonergic activity, while a para-hydroxylated aryl group at the 6-position was important for dopaminergic activity.[11]
For kinase inhibitors, modifications at the 6-position of the pyridazine ring are often explored to enhance potency and selectivity by targeting the solvent-exposed region of the ATP-binding pocket. The amino group at the 3-position is generally considered essential for hinge-binding and is often left unsubstituted or with small alkyl groups.
Conclusion
The this compound scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its synthetic tractability, favorable physicochemical properties, and proven track record in approved drugs and clinical candidates make it an attractive starting point for the design of novel therapeutics.[12] Future research in this area is likely to focus on the development of highly selective inhibitors for a broader range of biological targets, as well as the exploration of novel bioisosteric replacements to further refine the properties of these promising compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 89203-22-5: this compound hydrochloride [cymitquimica.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity of the 3-Aminopyridazine Ring: An In-depth Technical Guide
The 3-aminopyridazine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its unique electronic properties, arising from the presence of two adjacent nitrogen atoms in the six-membered aromatic ring and an amino substituent, give rise to a rich and diverse reactivity profile. This technical guide provides a comprehensive exploration of the reactivity of the this compound ring, intended for researchers, scientists, and drug development professionals.
Electronic Properties and General Reactivity
The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh conditions and often proceeds with low yields. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogens.
The 3-amino group, being an electron-donating group, can modulate the reactivity of the pyridazine ring. It can direct electrophiles to the ortho and para positions, although the overall deactivation of the ring by the nitrogen atoms remains a dominant factor. The amino group itself is a key site for various functional group transformations, including acylation, alkylation, and diazotization, which serve as crucial handles for the synthesis of diverse derivatives.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the this compound ring is generally challenging due to the electron-deficient nature of the pyridazine nucleus. However, under specific conditions, reactions such as halogenation can be achieved.
Bromination
Direct bromination of this compound can be accomplished using reagents like N-bromosuccinimide (NBS). The amino group directs the substitution, and the position of bromination can be influenced by the reaction conditions.
Experimental Protocol: Bromination of this compound with NBS
A solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) is cooled to 0 °C. To this solution, N-bromosuccinimide (1.1 mmol) is added portion-wise while maintaining the temperature. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the brominated product.
| Entry | Product | Reagents and Conditions | Yield (%) |
| 1 | 3-Amino-x-bromopyridazine | NBS, CH3CN, rt | Varies |
Note: The exact position of bromination and the yield can vary depending on the specific reaction conditions and the stoichiometry of the reagents.
Nucleophilic Aromatic Substitution
The electron-deficient pyridazine ring is susceptible to nucleophilic attack, especially when a good leaving group such as a halogen is present on the ring. The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a classic example of nucleophilic aromatic substitution where one of the chlorine atoms is displaced by an amino group.[1][2]
Synthesis of 3-Amino-6-chloropyridazine
Experimental Protocol: Amination of 3,6-Dichloropyridazine
3,6-Dichloropyridazine (1.0 mmol) is dissolved in a suitable solvent like ethanol or placed in a sealed vessel with aqueous ammonia.[1][2] The reaction mixture is heated to a temperature ranging from 100 to 180 °C for several hours.[2] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization.
| Reactant | Reagent | Conditions | Product | Yield (%) |
| 3,6-Dichloropyridazine | Aqueous Ammonia | 150 °C, sealed tube | 3-Amino-6-chloropyridazine | High |
Further Nucleophilic Displacements
The remaining chlorine atom in 3-amino-6-chloropyridazine can be displaced by other nucleophiles, although the reaction is generally less facile than the first substitution.
Functional Group Transformations of the 3-Amino Group
The exocyclic amino group of this compound is a versatile functional handle for a variety of transformations, including acylation, alkylation, and diazotization.
Acylation
The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides.
Experimental Protocol: Acylation of 3-Amino-6-chloropyridazine with Acetic Anhydride
3-Amino-6-chloropyridazine (1.0 mmol) is dissolved in a suitable solvent like pyridine or dichloromethane.[3][4] Acetic anhydride (1.2 mmol) is added to the solution, and the mixture is stirred at room temperature.[4] The reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by recrystallization or column chromatography to yield the N-acylated product.[3]
| Reactant | Reagent | Conditions | Product | Yield (%) |
| 3-Amino-6-chloropyridazine | Acetic Anhydride | Pyridine, rt | 3-Acetamido-6-chloropyridazine | Good |
Alkylation
Alkylation of the 3-amino group can be achieved using alkyl halides. However, the reaction can sometimes lead to a mixture of mono- and di-alkylated products, as well as alkylation on the ring nitrogen atoms.
Experimental Protocol: Alkylation of this compound with an Alkyl Halide
To a solution of this compound (1.0 mmol) in a solvent such as DMF or THF, a base like sodium hydride or potassium carbonate is added.[5] The mixture is stirred for a short period, followed by the addition of the alkyl halide (1.1 mmol).[5][6] The reaction is stirred at room temperature or heated, depending on the reactivity of the alkyl halide. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.[5] Purification is typically performed by column chromatography.
| Reactant | Reagent | Base | Product |
| This compound | R-X | K2CO3 | N-Alkyl-3-aminopyridazine |
Diazotization and Sandmeyer-type Reactions
The 3-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridazine ring via Sandmeyer-type reactions.[7][8][9]
Experimental Protocol: Diazotization and Sandmeyer Reaction
This compound (1.0 mmol) is dissolved in an acidic solution (e.g., HCl or H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 mmol) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then added to a solution of a copper(I) salt (e.g., CuCl, CuBr) to afford the corresponding halo-pyridazine.[7][9]
Cross-Coupling Reactions
Halogenated 3-aminopyridazines are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
3-Amino-6-chloropyridazine can be coupled with various arylboronic acids to synthesize 3-amino-6-arylpyridazines.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
To a reaction vessel are added 3-amino-6-chloropyridazine (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like sodium carbonate (2.0 mmol).[10] A solvent system, for example, a mixture of toluene, ethanol, and water, is added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.[12]
| Arylboronic Acid | Catalyst | Base | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-Amino-6-phenylpyridazine | 65-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-Amino-6-(4-methoxyphenyl)pyridazine | 70-90 |
| 3-Thienylboronic acid | Pd(OAc)2/SPhos | K2CO3 | 3-Amino-6-(3-thienyl)pyridazine | 50-70 |
Buchwald-Hartwig Amination
This reaction allows for the coupling of halogenated 3-aminopyridazines with various amines to form diaminopyridazine derivatives.[13][14][15][16][17]
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of a halo-3-aminopyridazine (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) is prepared in an inert solvent like toluene.[13][14] The reaction is heated under an inert atmosphere until completion. After cooling, the mixture is worked up by extraction and purified by chromatography to give the desired aminated product.[13]
| Halide | Amine | Catalyst/Ligand | Base | Product | Yield (%) |
| 3-Amino-6-bromopyridazine | Morpholine | Pd2(dba)3/BINAP | NaOtBu | 3-Amino-6-morpholinopyridazine | 75-95 |
| 3-Amino-6-chloropyridazine | Aniline | Pd(OAc)2/XPhos | Cs2CO3 | 3-Amino-6-(phenylamino)pyridazine | 60-80 |
Cycloaddition Reactions
The pyridazine ring can participate in cycloaddition reactions, particularly when activated as a pyridazinium ylide. These reactions are valuable for the construction of fused heterocyclic systems.
[3+2] Cycloaddition of Pyridazinium Ylides
Pyridazinium ylides, generated in situ from the corresponding pyridazinium salts, can undergo [3+2] cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD).[18][19]
Experimental Protocol: [3+2] Cycloaddition
An N-substituted 3-aminopyridazinium salt (1.0 mmol) is suspended in a solvent such as DMF. A base, typically triethylamine (1.2 mmol), is added to generate the pyridazinium ylide in situ. The dipolarophile, for example, DMAD (1.1 mmol), is then added, and the reaction mixture is stirred at room temperature or heated. The product, a fused pyrrolopyridazine derivative, can be isolated by precipitation or extraction and purified by chromatography.[18]
Biological Relevance and Signaling Pathways
Derivatives of this compound have shown significant biological activities, often through the modulation of key signaling pathways.
GABA-A Receptor Antagonism
Certain this compound derivatives act as antagonists of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Blockade of this receptor can lead to neuronal excitation.
Modulation of Serotonin and Dopamine Pathways in Depression
Some this compound derivatives have shown potential as antidepressants by modulating serotonin and dopamine pathways.[20] These neurotransmitter systems are crucial for mood regulation, and their dysregulation is implicated in depression.[20][21][22][23][24]
Conclusion
The this compound ring system offers a versatile platform for the development of novel chemical entities with a wide range of biological activities. Its reactivity is characterized by a susceptibility to nucleophilic attack and a rich chemistry associated with the exocyclic amino group. Understanding the principles of electrophilic and nucleophilic substitution, functional group transformations, and cycloaddition reactions, as outlined in this guide, is essential for harnessing the full potential of this important heterocyclic scaffold in drug discovery and development. The provided experimental protocols and data serve as a practical starting point for researchers in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Amination [fishersci.co.uk]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. shutterstock.com [shutterstock.com]
- 23. researchgate.net [researchgate.net]
- 24. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Evolving Landscape of 3-Aminopyridazine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry. Among its derivatives, 3-aminopyridazine has emerged as a particularly versatile building block for the development of a diverse array of therapeutic agents. The study of this compound and its analogues dates back to the mid-20th century, with early synthetic explorations laying the groundwork for its subsequent investigation in various pharmacological contexts. This technical guide provides an in-depth overview of the historical context of this compound research, focusing on its synthesis, biological activities, and the molecular pathways it modulates.
Historical Perspective
Early research on this compound derivatives in the mid-20th century primarily focused on the synthesis and characterization of this novel heterocyclic system. A significant turning point in its therapeutic exploration came with the investigation of its derivatives for neurological disorders. Notably, structure-activity relationship (SAR) studies revealed that substitutions on the pyridazine ring could selectively modulate serotonergic and dopaminergic activities, paving the way for the development of atypical antidepressants.[1] Over the years, the therapeutic potential of this compound derivatives has expanded to include anticancer, anti-inflammatory, and antimicrobial activities.
Synthetic Methodologies
The functionalization of the this compound core is crucial for accessing a wide range of biologically active molecules. A cornerstone of modern synthetic strategies is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient introduction of aryl and heteroaryl substituents at the 6-position of the pyridazine ring.
Experimental Protocol: Synthesis of 3-Amino-6-arylpyridazines via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 3-amino-6-arylpyridazines starting from the commercially available 3-amino-6-chloropyridazine.
Materials:
-
3-Amino-6-chloropyridazine
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Sodium carbonate - Na₂CO₃)
-
Solvent system (e.g., 1,2-Dimethoxyethane (DME) and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-amino-6-chloropyridazine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and sodium carbonate (2-3 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) to the flask. Then, add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of DME and water).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-6-arylpyridazine.
Quantitative Data Presentation
The biological activity of this compound derivatives has been quantified in numerous studies. The following tables summarize key in vitro data for their anticancer and neurological activities.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 6-allylthio-3-aminopyridazine | A549 (Lung) | 7.5 | [2] |
| 2 | 6-allylthio-3-aminopyridazine | MCF7 (Breast) | 12.3 | [2] |
| 3 | Derivative of 2-(4-hydroxyanilino)pyridine | HCT-116 (Colon) | 0.52 | [3] |
| 4 | Derivative of 2-(4-hydroxyanilino)pyridine | HepG-2 (Liver) | 1.40 | [3] |
| 5 | Imidazo[1,2-a]pyridine derivative (a5) | HL-60 (Leukemia) | 112.9 µg/mL | [4] |
| 6 | Imidazo[1,2-a]pyridine derivative (b5) | HL-60 (Leukemia) | 104.3 µg/mL | [4] |
Table 2: Neurological Activity of this compound Derivatives
| Compound ID | Structure | Target/Assay | Kᵢ (nM) or IC₅₀ (µM) | Reference |
| Minaprine | 3-[(β-morpholinoethyl)amino]-4-methyl-6-phenylpyridazine | Dopamine D₂ Receptor | - | [1] |
| SR 95103 | 2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium | GABA-A Receptor | Kᵢ = 2.2 µM | [5] |
| GABA-A Antagonist | 6-(p-methoxyphenyl)-3-aminopyridazine derivative | GABA-A Receptor | ~250x more potent than bicuculline | [5] |
| Dopamine Agonist | (2R,4aR,10aR)-2-methylsulfanylmethyl-4-propyl-3,4,4a,5,10,10a-hexahydro-2H-naphtho[2,3-b][1][6]oxazin-9-ol | Dopamine D₁/D₂ Receptors | Similar profile to Rotigotine | [7] |
Signaling Pathways and Molecular Mechanisms
The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Anticancer Activity: Tubulin Polymerization Inhibition
Several this compound derivatives have been shown to exert their anticancer effects by targeting the colchicine binding site on β-tubulin. This interaction disrupts microtubule dynamics, a process essential for cell division, leading to mitotic arrest and subsequent apoptosis.
Caption: Mechanism of action for anticancer this compound derivatives.
Neurological Activity: Modulation of Serotonergic and Dopaminergic Pathways
This compound derivatives can act as modulators of serotonin and dopamine receptors, influencing downstream signaling cascades that are crucial for mood regulation and cognitive function. The specific effects depend on the substitution pattern of the pyridazine core.
Caption: Serotonergic signaling modulation by this compound derivatives.
References
- 1. This compound derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 3-Substituted-2-(4-hydroxyanilino)pyridine Derivatives: Synthesis, Antitumor Activity, and Tubulin Polymerization Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Aminopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminopyridazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for a wide array of therapeutic applications, demonstrating activities as kinase inhibitors, receptor modulators, and antimicrobial agents, among others. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.
Kinase Inhibition: A Prominent Therapeutic Avenue
This compound derivatives have emerged as potent inhibitors of various protein kinases, many of which are implicated in cancer and inflammatory diseases.
Mitotic Kinases: MPS1 and Aurora Kinases
Monopolar Spindle 1 (MPS1) and Aurora kinases are crucial regulators of mitosis, and their inhibition represents a promising strategy for cancer therapy. Certain 3-aminopyridin-2-one derivatives have been identified as dual inhibitors of these kinases.
Quantitative Data: Inhibition of MPS1 and Aurora Kinases
| Compound | Target | Kᵢ (µM)[1] | Ligand Efficiency (LE)[1] |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | MPS1 | 89.6 | 0.39 |
| Aurora A | 10.3 | 0.49 | |
| Aurora B | 2.5 | 0.54 | |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3) | MPS1 | 22.3 | 0.45 |
| Aurora A | 120.4 | 0.36 | |
| Aurora B | 45.9 | 0.41 | |
| 3-amino-5-(2-(methylamino)pyrimidin-5-yl)pyridin-2(1H)-one (7) | MPS1 | 8.8 | 0.44 |
| Aurora A | 19.3 | 0.42 | |
| Aurora B | 2.1 | 0.48 | |
| 3-amino-5-(2-(cyclopropylamino)pyrimidin-5-yl)pyridin-2(1H)-one (8) | MPS1 | 14.8 | 0.42 |
| Aurora A | 23.5 | 0.41 | |
| Aurora B | 2.7 | 0.46 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol outlines a typical mobility shift assay used to determine the inhibitory activity of compounds against MPS1 and Aurora kinases.
Materials:
-
Recombinant human MPS1, Aurora A, or Aurora B kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., for MPS1, a peptide derived from its known substrate)
-
This compound derivatives (test compounds)
-
Stop solution (e.g., containing EDTA to chelate Mg²⁺)
-
Microplate reader capable of detecting fluorescence polarization or similar readout.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.
-
In a microplate, add the test compound, recombinant kinase, and the fluorescently labeled peptide substrate.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Kₘ value for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence polarization or a similar readout that differentiates between the phosphorylated and unphosphorylated peptide substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation.[1]
Signaling Pathway: MPS1 and Aurora Kinase in Mitosis
Caption: Inhibition of MPS1 and Aurora kinases by this compound derivatives disrupts mitotic progression.
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. 3-Aminopyrazine-2-carboxamide derivatives have been developed as FGFR inhibitors.
Quantitative Data: FGFR Inhibition
| Compound | Target | IC₅₀ (nM) |
| Compound 18i (a 3-amino-pyrazine-2-carboxamide derivative) | FGFR1 | Sub-micromolar activity reported[2] |
| FGFR2 | Sub-micromolar activity reported[2] | |
| FGFR3 | Sub-micromolar activity reported[2] | |
| FGFR4 | Sub-micromolar activity reported[2] | |
| Compound 2l (a 2-aminopyrimidine derivative for comparison) | FGFR4 | 3.8[3] |
| Compound 2n (a 2-aminopyrimidine derivative for comparison) | FGFR4 | 2.6[3] |
| AZD4547 (Reference FGFR1 inhibitor) | FGFR1 | 12.17[4] |
Signaling Pathway: FGFR Signaling Cascade
Caption: this compound derivatives inhibit FGFR signaling, affecting downstream pathways like RAS-MAPK and PI3K-AKT.
Other Kinase Targets: JNK1 and SYK
This compound derivatives have also shown inhibitory activity against c-Jun N-terminal kinase 1 (JNK1) and Spleen tyrosine kinase (SYK), which are involved in inflammatory responses and immune cell signaling.
Quantitative Data: JNK1 and SYK Inhibition
| Compound | Target | IC₅₀ | Reference |
| Aminopyridine derivative 13b | SYK | 0.6 nM | [5] |
| Pyrazolopyrazine-3-amine derivative 6h | SYK | Promising inhibition reported | [6] |
| 3,6-disubstituted pyridazine derivative 9e | JNK1 | Downregulation of JNK1 expression observed | [7] |
Signaling Pathway: JNK Signaling
Caption: Inhibition of the JNK signaling pathway by this compound derivatives.
Modulation of G-Protein Coupled Receptors (GPCRs)
Cannabinoid Receptor 2 (CB2) Agonism
A series of 3-amino-6-aryl-pyridazines have been identified as selective agonists of the CB2 receptor, which is a promising target for the treatment of inflammatory pain.
Quantitative Data: CB2 Receptor Agonism
| Compound | Target | EC₅₀ (nM) | Selectivity Index (CB₁/CB₂) | Reference |
| Pyridazine-3-carboxamide 26 | CB2 | 3.665 | >2729 | [8] |
| L759656 (Reference Agonist) | CB2 | 3.1 | >3000 | [9] |
| L759633 (Reference Agonist) | CB2 | 8.1 | >1000 | [9] |
Experimental Protocol: CB2 Receptor Redistribution Assay
This assay monitors the agonist-induced internalization of a fluorescently tagged CB2 receptor.
Materials:
-
Cells stably expressing a CB2-GFP fusion protein.
-
Assay buffer (e.g., HBSS).
-
Test compounds (this compound derivatives).
-
Reference CB2 agonist (e.g., WIN55,212-2).
-
Fixing solution (e.g., paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Seed the CB2-GFP expressing cells in a multi-well imaging plate.
-
Treat the cells with various concentrations of the test compounds or the reference agonist.
-
Incubate for a sufficient time to allow for receptor internalization (e.g., 2 hours at 37°C).
-
Fix the cells and stain the nuclei.
-
Acquire images using a high-content imaging system.
-
Quantify the redistribution of the GFP signal from the cell membrane to intracellular vesicles.
-
Determine the EC₅₀ value for each compound based on the dose-dependent increase in receptor internalization.
GABA-A Receptor Antagonism
Certain arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been shown to act as selective and competitive antagonists at the GABA-A receptor site.
Quantitative Data: GABA-A Receptor Antagonism
| Compound | Apparent Kᵢ (µM)[10][11] |
| SR 95103 | 2.2 |
| SR 95531 | 0.15 |
| SR 42641 | 0.28 |
Experimental Protocol: [³H]GABA Displacement Assay
This radioligand binding assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[³H]GABA (radioligand).
-
Unlabeled GABA (for determining non-specific binding).
-
Test compounds (this compound derivatives).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the rat brain membranes with a fixed concentration of [³H]GABA and varying concentrations of the test compound.
-
Include control tubes for total binding (only [³H]GABA) and non-specific binding (with an excess of unlabeled GABA).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]GABA.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Other Therapeutic Targets
Ribonucleotide Reductase Inhibition
Triapine (this compound-2-carboxaldehyde thiosemicarbazone) is a potent inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis, making it a target for cancer therapy.
Quantitative Data: Ribonucleotide Reductase Inhibition
Experimental Workflow: Ribonucleotide Reductase Activity Assay
Caption: General workflow for a ribonucleotide reductase enzymatic assay.
Anti-inflammatory Activity: COX-2 Inhibition
Several novel pyridazine derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potential as anti-inflammatory agents with a better safety profile than non-selective NSAIDs.
Quantitative Data: COX-2 Inhibition
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4c | 0.26 | - | [13] |
| Compound 6b | 0.18 | 6.33 | [13] |
| Compound 9a | 0.0155 | 21.29 | |
| Compound 16b | 0.0169 | 18.63 | |
| Celecoxib (Reference) | 0.35 | - | [13] |
| Indomethacin (Reference) | - | 0.50 | [13] |
Antimicrobial Activity
Derivatives of this compound and related structures like 3-aminopyrazine-2-carboxamides have shown promising activity against a range of microbial pathogens.
Quantitative Data: Antimicrobial Activity (MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5 | |
| Phenyl derivative 20 | Staphylococcus aureus | 31.25 (µM) | |
| Pyridazinone derivative 3 | Staphylococcus aureus (MRSA) | 4.52 (µM) | |
| Pyridazinone derivative 13 | Acinetobacter baumannii | 3.74 (µM) | |
| Pyridazinone derivative 13 | Pseudomonas aeruginosa | 7.48 (µM) |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compounds (this compound derivatives).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents targeting a diverse range of biological molecules. The data and protocols presented in this guide highlight the potential of these derivatives in oncology, neuropharmacology, and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
3-Aminopyridazine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridazine is a heterocyclic amine featuring a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms.[1] This unique structural motif makes it a valuable and versatile building block in organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals.[1] Its stability and reactivity profile allow for the synthesis of a diverse array of bioactive molecules, including those with potential applications in treating neurological disorders and cancer.[1] The presence of a reactive amino group and the ability to functionalize the pyridazine ring at various positions make this compound a cornerstone for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key synthetic transformations involving this compound, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Physical and Spectroscopic Properties of this compound
A foundational understanding of the physical and chemical characteristics of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃ | [2] |
| Molecular Weight | 95.10 g/mol | [2] |
| Appearance | White to yellow to orange crystalline powder | [1] |
| Melting Point | 168-173 °C | [1] |
| CAS Number | 5469-70-5 | [1] |
| ¹H NMR (DMSO-d₆, δ) | 2.51 (2H, broad peak), 6.46-6.49 (1H, m), 6.93-6.97 (1H, m), 8.06-8.08 (1H, m) | |
| ¹³C NMR | Data not consistently available in searched literature | |
| IR (KBr, cm⁻¹) | Specific peak assignments not detailed in searched literature |
Key Synthetic Transformations
This compound serves as a versatile scaffold for a variety of synthetic transformations, primarily involving functionalization of the amino group and the pyridazine ring. The principal reaction types include N-functionalization, C-C bond formation, and cyclization reactions.
N-Functionalization Reactions
The exocyclic amino group of this compound is a key handle for introducing a wide range of substituents, thereby modulating the physicochemical and biological properties of the resulting molecules.
N-acylation is a fundamental transformation for the synthesis of amides from this compound. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides.
Experimental Protocol: General Procedure for N-Acylation
A solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran is cooled to 0 °C. To this solution, an acyl chloride or anhydride (1.1 mmol) is added dropwise, followed by the addition of a base like triethylamine or pyridine (1.2 mmol) to neutralize the generated acid. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
N-alkylation introduces alkyl groups onto the amino moiety, a common strategy in medicinal chemistry to alter polarity and receptor binding affinity. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, as well as alkylation on the ring nitrogen. More controlled methods like reductive amination or the use of protecting groups are often employed.
Experimental Protocol: Reductive Amination for N-Monoalkylation
To a solution of this compound (1.0 mmol) and an aldehyde or ketone (1.1 mmol) in a solvent such as methanol or dichloroethane, a reducing agent like sodium borohydride (1.5 mmol) or sodium triacetoxyborohydride (1.5 mmol) is added portion-wise. The reaction mixture is stirred at room temperature until the starting materials are consumed, as indicated by TLC. The reaction is then quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. Purification is achieved through column chromatography.
C-C Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridazine core, typically requiring a halogenated this compound precursor.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a halogenated pyridazine and an organoboron compound. 3-Amino-6-chloropyridazine is a common starting material for this transformation.
Quantitative Data for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good | |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 65 | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 58 | |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 23 |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine
In a reaction vessel, 3-amino-6-chloropyridazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol) are combined in a mixture of solvents like 1,2-dimethoxyethane (DME) and water. The mixture is degassed by bubbling argon or nitrogen through it for 15-20 minutes. The palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (5 mol%), is then added under an inert atmosphere. The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridazine ring, providing a gateway to further synthetic elaborations. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Quantitative Data for Sonogashira Coupling of 3-Halo-2-aminopyridines
| Halopyridine | Alkyne | Catalyst (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | |
| 2-Amino-3-bromopyridine | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
Experimental Protocol: Sonogashira Coupling
Under a nitrogen atmosphere, a flask is charged with the palladium catalyst (e.g., Pd(CF₃COO)₂), a ligand (e.g., PPh₃), and a copper(I) salt (e.g., CuI) in a solvent like DMF. The mixture is stirred for a short period, followed by the addition of the halopyridazine, the terminal alkyne, and an amine base (e.g., triethylamine). The reaction is heated and monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
The Heck reaction facilitates the coupling of a halopyridazine with an alkene, leading to the formation of substituted pyridazines with vinyl groups.
Experimental Protocol: General Procedure for the Heck Reaction
To a reaction vessel under an inert atmosphere, the halopyridazine (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., triethylamine, 3.0 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%) are added. An anhydrous solvent such as DMF is added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the crude product by column chromatography.
The Stille coupling involves the reaction of a halopyridazine with an organostannane reagent, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.
Typical Conditions for Stille Coupling
| Halopyridazine | Organostannane | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 3-Iodo-6-aminopyridazine | Aryl-SnBu₃ | Pd(PPh₃)₄ | Toluene | 110 | Moderate to Good |
| 3-Bromo-6-aminopyridazine | Vinyl-SnBu₃ | Pd₂(dba)₃/AsPh₃ | DMF | 80 | Moderate to Good |
Cyclization Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a basic ring nitrogen, makes it an excellent substrate for the synthesis of fused heterocyclic systems.
Imidazo[1,2-b]pyridazines are a class of fused heterocycles with a range of biological activities. They are commonly synthesized by the condensation of a this compound with an α-haloketone.
Experimental Protocol: Synthesis of Imidazo[1,2-b]pyridazines
A mixture of this compound (1.0 mmol), an α-haloketone (1.1 mmol), and a mild base such as sodium bicarbonate (1.5 mmol) in a solvent like ethanol is heated at reflux. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Pyrimido[1,2-b]pyridazines are another important class of fused heterocycles accessible from this compound. These are typically formed through cyclocondensation reactions with 1,3-dielectrophiles, such as β-ketoesters or malonic acid derivatives.
Experimental Protocol: Synthesis of Pyrimido[1,2-b]pyridazin-4-ones
A mixture of this compound (1.0 mmol) and a β-ketoester (1.1 mmol) in a high-boiling solvent like diphenyl ether or in the presence of a catalyst such as polyphosphoric acid is heated at an elevated temperature. The reaction progress is monitored by TLC. After cooling, the reaction mixture is treated with a non-polar solvent to precipitate the product, which is then collected by filtration and purified by recrystallization.
Conclusion
This compound has firmly established itself as a pivotal building block in contemporary organic synthesis. Its accessible functional groups and the electron-deficient nature of the pyridazine ring allow for a vast array of chemical transformations. The methodologies outlined in this guide, from N-functionalization to a suite of palladium-catalyzed cross-coupling reactions and various cyclization strategies, highlight the synthetic utility of this versatile scaffold. For researchers and professionals in drug discovery and materials science, a thorough understanding of the reactivity and synthetic potential of this compound is indispensable for the design and construction of novel and complex molecular entities with tailored properties. The continued exploration of new reactions and applications of this compound derivatives promises to yield further innovations in these critical scientific fields.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 3-Aminopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives, particularly 3-aminopyridazine scaffolds, have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Their unique chemical properties, including the ability to act as bioisosteric replacements for other aromatic systems, make them attractive candidates for the design of novel therapeutic agents.[4] Notably, various this compound derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5][6] This document provides detailed application notes and experimental protocols for the synthesis and in vitro evaluation of this compound derivatives as potential anticancer agents, focusing on their role as kinase inhibitors.
Data Presentation: Anticancer Activity of Pyridazine Derivatives
The following tables summarize the in vitro anticancer activity of representative pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells), providing a quantitative measure of their cytotoxic potential.
Table 1: In Vitro Anticancer Activity of Diarylurea Pyridazinone Derivatives [5]
| Compound | Cancer Cell Line | Growth Inhibition (%) | IC50 (µM) |
| 8f | Melanoma (LOX IMVI) | 62.21 | - |
| 10l | NSCLC (A549/ATCC) | 100.14 | 1.66 - 100 |
| 17a | Colon Cancer (HCT-116) | - | - |
| Sorafenib | - | - | - |
Note: A comprehensive screening against 60 cancer cell lines was performed by the NCI. The table highlights some of the significant findings.
Table 2: Cytotoxic Activity of Pyridazine Derivatives Against Colon and Breast Cancer Cell Lines [7]
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | Comparable to Imatinib | - |
| 4b | Comparable to Imatinib | - |
| 5b | Lower than Imatinib | - |
| 6a | Comparable to Imatinib | - |
| 6b | Comparable to Imatinib | - |
| Imatinib | Reference | Reference |
Table 3: Antiproliferative Activity of Pyrimido-Pyridazine Derivatives [8]
| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| 2b | 60 | - |
| 2k | 80 | - |
| Cisplatin | Reference | Reference |
Experimental Protocols
I. General Synthesis of this compound Phenylurea/Thiourea Derivatives[1]
This protocol describes a general method for the synthesis of phenylurea/thiourea derivatives of pyridazinone, which have shown promising anticancer activity.
Step 1: Synthesis of the Aminopyridazine Intermediate
A common precursor for many pyridazine derivatives is an aminopyridazine intermediate. The synthesis often involves the reaction of a chloropyridazine with a suitable amine. For instance, a one-pot reduction of a nitro-pyridazine derivative can yield the corresponding aminopyridazine.[1]
Step 2: Reaction with Phenyl Isocyanate/Isothiocyanate
-
To a solution of the aminopyridazine intermediate (1 equivalent) in dry tetrahydrofuran (THF), add the desired phenyl isocyanate or phenyl isothiocyanate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final phenylurea/thiourea derivative.
-
Characterize the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
II. In Vitro Anticancer Activity Evaluation
A. MTT Assay for Cell Viability and Cytotoxicity [6][9]
This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
B. Cell Cycle Analysis by Flow Cytometry [9]
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the test compounds
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells after treatment with the this compound derivative for the desired time. For adherent cells, use trypsin to detach them.[9]
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in the PI staining solution.[9]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[9]
C. In Vitro Kinase Inhibition Assay [4]
This assay assesses the ability of the synthesized compounds to inhibit the activity of specific protein kinases, such as VEGFR-2, which are often implicated in cancer progression.
Materials:
-
Recombinant protein kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.
-
In a suitable microplate, add the recombinant kinase, the specific substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
-
Read the luminescence or fluorescence on a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[4]
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by some anticancer agents and a general workflow for the synthesis and evaluation of this compound derivatives.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5469-70-5 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Aminopyridazine in Neurological Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridazine and its derivatives have emerged as a versatile scaffold in the development of novel therapeutics for a range of neurological disorders. This heterocyclic motif is a key component in compounds designed to modulate various pathological processes in the central nervous system (CNS). Research has highlighted the potential of this compound-based agents in treating conditions such as Alzheimer's disease, depression, and other neurodegenerative and psychiatric disorders.[1][2]
These application notes provide an overview of the key therapeutic strategies employing this compound derivatives, along with detailed protocols for relevant in vitro and in vivo assays. The information presented is intended to guide researchers in the design and execution of experiments to evaluate the potential of these compounds as neurological drug candidates.
Anti-Neuroinflammatory Agents for Alzheimer's Disease
One of the most promising applications of this compound derivatives is in the mitigation of neuroinflammation, a key pathological feature of Alzheimer's disease.[1] Excessive activation of microglia, the resident immune cells of the brain, by amyloid-β (Aβ) aggregates leads to the overproduction of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), contributing to neuronal damage.[1] Certain this compound analogs have been identified as potent inhibitors of this process.[1]
Signaling Pathway: Inhibition of Microglial Activation
The proposed mechanism involves the selective blockage of pro-inflammatory cytokine production in activated microglia, without interfering with their beneficial functions.
Caption: Inhibition of Aβ-induced microglial activation by a this compound derivative.
Experimental Protocols
This assay is a primary screening method to assess the anti-neuroinflammatory potential of this compound compounds.
Workflow:
Caption: Workflow for in vitro screening of anti-neuroinflammatory compounds.
Methodology:
-
Cell Culture: BV-2 mouse microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound test compounds. Cells are pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 100 ng/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
Data Presentation
| Compound | IL-1β Inhibition IC50 (µM)[1] |
| Compound 8 | Data not provided |
| Compound 13 | Data not provided |
| Compound 14 | Data not provided, but noted as the most potent |
Note: Specific IC50 values were not available in the provided search results, but the compounds were ranked by inhibitory enhancement.
Modulators of Serotonergic and Dopaminergic Systems for Depression
Certain derivatives of this compound, such as minaprine, have demonstrated potential as antidepressants by modulating both serotonergic and dopaminergic neurotransmitter systems.[2] Structure-activity relationship (SAR) studies have shown that the serotonergic and dopaminergic activities can be dissociated based on the substitution pattern on the pyridazine ring.[2]
Signaling Pathway: Dual Neurotransmitter Modulation
The antidepressant effect is thought to arise from a combined action on serotonin and dopamine receptors.
Caption: Dissociable serotonergic and dopaminergic activities of this compound derivatives.
Experimental Protocols
The FST is a widely used behavioral test to screen for antidepressant activity.
Methodology:
-
Animal Acclimation: Male mice are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Compound Administration: Mice are administered the this compound test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a specified time (e.g., 30 or 60 minutes) before the test.
-
Forced Swim Test:
-
Each mouse is placed individually in a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect. Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Tau Aggregation Inhibitors for Alzheimer's Disease
Derivatives of aminothienopyridazine, a class of compounds containing the pyridazine ring system, are being investigated as inhibitors of tau protein aggregation.[3] The formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau is a hallmark of Alzheimer's disease and other tauopathies.[3][4]
Mechanism of Action: Inhibition of Tau Fibrillization
These compounds are designed to interfere with the self-assembly of tau monomers into pathogenic oligomers and fibrils.
Caption: Inhibition of tau aggregation by an aminothienopyridazine derivative.
Experimental Protocols
This is a common method to monitor the formation of amyloid-like fibrils in real-time.
Methodology:
-
Reagents:
-
Recombinant tau protein (e.g., K18 fragment)
-
Heparin (or another inducer of aggregation)
-
Thioflavin T (ThT) solution
-
Test compounds (aminothienopyridazine derivatives) dissolved in DMSO
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, combine the tau protein, heparin, ThT, and the test compound at various concentrations in an appropriate buffer (e.g., PBS).
-
Include positive controls (tau + heparin, no inhibitor) and negative controls (tau alone).
-
-
Incubation and Measurement:
-
The plate is incubated at 37°C.
-
ThT fluorescence is measured at regular intervals (e.g., every 5 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: An increase in ThT fluorescence indicates the formation of β-sheet-rich fibrillar structures. The inhibitory activity of the test compounds is determined by the reduction in the fluorescence signal compared to the positive control. IC50 values can be calculated from dose-response curves.
Data Presentation
| Compound | Tau Fibrillization Inhibition IC50 (µM)[3] |
| Compound 43 | Specific value not provided, but identified as a lead candidate |
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel drugs targeting complex neurological diseases. The diverse biological activities exhibited by its derivatives, including anti-neuroinflammatory, neuro-modulatory, and anti-aggregation properties, underscore the therapeutic potential of this chemical class. The protocols and data presented herein provide a framework for the continued exploration and optimization of this compound-based compounds as promising candidates for the treatment of neurological disorders. Further research, particularly focused on in vivo efficacy and safety profiling, is warranted to translate these preclinical findings into clinical applications.
References
- 1. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminothienopyridazine inhibitors of tau aggregation: Evaluation of structure–activity relationship leads to selection of candidates with desirable in vivo properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Brain-Penetrant, Orally Bioavailable Aminothienopyridazine Inhibitors of Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Aminopyridazine in Agrochemical Formulations: A Review of its Role as a Key Synthetic Intermediate
Introduction
3-Aminopyridazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. While its direct application as an active ingredient in agrochemical formulations is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate for the development of potent herbicides, fungicides, and insecticides. This document provides a comprehensive overview of the application of this compound in the synthesis of agrochemical compounds, along with general protocols for agrochemical formulation development.
Role of this compound in the Synthesis of Agrochemicals
This compound is a valuable precursor for creating more complex molecules with desired agrochemical activities. Its reactive amino group and the pyridazine ring system allow for a variety of chemical modifications to produce a diverse range of derivatives.
Synthesis of Pyridazine-Based Herbicides
The pyridazine nucleus is a component of several commercial herbicides. While specific examples directly starting from this compound are not always explicitly detailed in readily available literature, the general synthetic strategies for pyridazine-containing herbicides often involve the construction of the pyridazine ring or its functionalization. This compound can be a key starting material for introducing the pyridazine moiety.
Synthesis of Pyridazine-Based Fungicides
Recent research has led to the discovery of novel fungicides containing the pyridazine scaffold. For instance, pyridachlometyl is a unique pyridazine fungicide.[1] Although the direct synthesis from this compound is not specified, the pyridazine core is essential for its activity. The general approach involves creating substituted pyridazine rings to optimize fungicidal efficacy.
Synthesis of Pyridazine-Based Insecticides
Derivatives of this compound have shown significant promise in the development of new insecticides. Research has demonstrated that modifications of the this compound structure can lead to compounds with potent insecticidal properties, particularly against aphids.[1]
Table 1: Examples of Agrochemicals Derived from Pyridazine Scaffolds
| Agrochemical Class | Example Compound/Derivative Class | Target Pest/Disease | Reference |
| Insecticide | [6-(3-pyridyl)pyridazin-3-yl]amides | Green peach aphids, Cotton aphids | [1] |
| Insecticide | Iminopyridazine derivatives | Drosophila melanogaster, Plutella xylostella | |
| Fungicide | Pyridachlometyl | Various fungal pathogens | [1] |
Experimental Protocols
While specific protocols for formulating this compound directly as an active ingredient are not available, this section provides generalized protocols for the synthesis of agrochemical derivatives starting from this compound and for the preparation of common agrochemical formulations.
General Synthesis of [6-(3-pyridyl)pyridazin-3-yl]amides from a this compound Precursor
This protocol is a conceptual representation of how this compound derivatives with insecticidal activity could be synthesized.
Objective: To synthesize a [6-(3-pyridyl)pyridazin-3-yl]amide derivative.
Materials:
-
3-amino-6-chloropyridazine (can be synthesized from this compound)
-
3-pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Amide coupling reagents (e.g., acyl chloride, carboxylic acid with coupling agents)
Procedure:
-
Suzuki Coupling:
-
In a reaction vessel, combine 3-amino-6-chloropyridazine, 3-pyridylboronic acid, palladium catalyst, and base in the solvent mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the resulting 3-amino-6-(3-pyridyl)pyridazine by column chromatography.
-
-
Amide Formation:
-
Dissolve the purified 3-amino-6-(3-pyridyl)pyridazine in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add the desired acyl chloride or a mixture of a carboxylic acid and a coupling agent (e.g., DCC or EDC).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final [6-(3-pyridyl)pyridazin-3-yl]amide product by recrystallization or column chromatography.
-
Diagram 1: Synthetic Pathway for Pyridazine-based Insecticides
Caption: Synthetic route to [6-(3-pyridyl)pyridazin-3-yl]amides.
General Protocol for Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable Emulsifiable Concentrate (EC) formulation.
Materials:
-
Technical grade active ingredient (e.g., a synthesized pyridazine derivative)
-
Solvent (e.g., aromatic hydrocarbons, ketones)
-
Emulsifier(s) (anionic and/or non-ionic surfactants)
-
Stabilizer (optional)
Procedure:
-
Dissolve the technical grade active ingredient in the chosen solvent to the desired concentration.
-
Add the emulsifier or a blend of emulsifiers to the solution and stir until a homogenous mixture is obtained.
-
If necessary, add a stabilizer to prevent degradation of the active ingredient.
-
Filter the resulting solution to remove any insoluble impurities.
-
Store the final EC formulation in a sealed, labeled container.
Diagram 2: Workflow for Emulsifiable Concentrate (EC) Formulation
Caption: General workflow for preparing an EC formulation.
Signaling Pathways and Mechanism of Action (for Pyridazine Derivatives)
The mode of action for agrochemicals containing the pyridazine scaffold varies depending on the specific derivative and the target organism.
-
Insecticides: Some iminopyridazine derivatives are designed to target the γ-aminobutyric acid (GABA) receptor in insects. The GABA receptor is a crucial component of the insect nervous system, and its disruption can lead to paralysis and death.
Diagram 3: Logical Relationship of GABA Receptor Antagonism
Caption: Mechanism of action for some pyridazine insecticides.
Conclusion
This compound is a fundamentally important molecule in the discovery and development of new agrochemicals. Its utility as a synthetic precursor allows for the creation of a wide array of pyridazine derivatives with potent herbicidal, fungicidal, and insecticidal activities. While direct formulation of this compound is not a common practice, understanding its role in the synthesis of more complex active ingredients is crucial for researchers and professionals in the agrochemical industry. Further exploration of the structure-activity relationships of this compound derivatives will likely lead to the development of next-generation crop protection agents.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-amino-6-arylpyridazines, valuable scaffolds in medicinal chemistry. The protocols detailed herein are based on established literature, offering a starting point for the development of novel compounds.
Introduction
The pyridazine core is a significant heterocyclic motif found in a wide range of biologically active compounds. Functionalization of this ring system, particularly through carbon-carbon bond formation, is a key strategy in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, enabling the synthesis of diverse libraries of substituted pyridazines.[1][2] 3-Aminopyridazine derivatives, in particular, have garnered interest due to their potential applications in treating neurological disorders, cancer, and inflammatory pain.[3][4][5] This document outlines the synthesis of 3-amino-6-arylpyridazines via the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with various arylboronic acids.
Significance in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for a variety of therapeutic targets. For instance, a series of 3-amino-6-aryl-pyridazines have been identified as potent and selective CB2 agonists for the treatment of inflammatory pain.[4] Furthermore, the unique electronic properties of the pyridazine ring and the presence of the amino group allow for diverse intermolecular interactions with biological targets, making it an attractive starting point for the design of novel therapeutics.[6] The ability to readily diversify the 6-position of the this compound core using the Suzuki-Miyaura reaction allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug development process.[4]
General Synthetic Workflow
The synthesis of 3-amino-6-arylpyridazines typically begins with the commercially available 3,6-dichloropyridazine. A nucleophilic aromatic substitution reaction with an amine source yields the key intermediate, 3-amino-6-chloropyridazine.[7] This intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids to afford the desired 3-amino-6-arylpyridazines.[7][8]
Caption: General workflow for the synthesis of 3-amino-6-arylpyridazines.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
This protocol describes the synthesis of the key intermediate, 3-amino-6-chloropyridazine, from 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%) or desired amine
-
Hydrochloric acid (37%)
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (anhydrous)
Procedure: [7]
-
To a two-necked flask equipped with a magnetic stirrer, add 3,6-dichloropyridazine (1.0 equiv).
-
Add the amine (3.0 equiv) and water.
-
Carefully add concentrated HCl (catalytic amount).
-
Heat the mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Dilute the residue with water and adjust the pH to 11 with a suitable base (e.g., NaOH).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 3-amino-6-chloropyridazine with various arylboronic acids.
Materials:
-
3-Amino-6-chloropyridazine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., 2M aqueous sodium carbonate [Na₂CO₃] or barium hydroxide [Ba(OH)₂])
-
Solvent system (e.g., 1,2-dimethoxyethane (DME)/water)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
In a reaction vessel, combine 3-amino-6-chloropyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Add the solvent system (e.g., DME and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.
Quantitative Data Summary
The following table summarizes the reported yields for the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine with various arylboronic acids under different conditions.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good | [10] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/H₂O | 100 | 65 | [7] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/H₂O | 100 | 58 | [7] |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/H₂O | 100 | 55 | [7] |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/H₂O | 100 | 45 | [7] |
| Mesitylboronic acid | Pd(PPh₃)₄ (5) | Ba(OH)₂ | DME/H₂O | 100 | 35 | [7] |
| Various arylboronic acids | Pd(0) catalyst | - | - | - | 22-65 | [8] |
Note: "Good" indicates a high but unspecified yield.
Troubleshooting and Optimization
The Suzuki-Miyaura coupling with aminopyridazines can sometimes present challenges. Here are some common issues and potential solutions:
-
Low Yields: The amino group on the pyridazine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[10] If low yields are observed, consider using a different palladium precursor or ligand. Buchwald and Fu have developed highly active catalysts and ligands that are effective for coupling with electron-rich and sterically hindered substrates.[11]
-
Dehalogenation: A common side reaction is the dehalogenation of the starting 3-amino-6-chloropyridazine. This can be minimized by ensuring strictly anaerobic conditions and using the minimum necessary reaction temperature and time.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help, but purification may be more challenging.
-
Steric Hindrance: For sterically hindered arylboronic acids, such as mesitylboronic acid, standard conditions may be ineffective. The use of a stronger base like barium hydroxide can improve yields.[7]
Logical Workflow for Troubleshooting
Caption: A troubleshooting workflow for optimizing the Suzuki-Miyaura reaction.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 3-Aminopyridazine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an attractive core for the development of novel therapeutic agents.[2] Functionalization of the this compound ring system allows for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR), leading to the identification of potent and selective drug candidates.[3][4] This document provides detailed application notes and experimental protocols for the key functionalization strategies of the this compound core, including C-C bond formation, N-functionalization, and direct C-H functionalization.
I. C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of 6-aryl-3-aminopyridazines from 3-amino-6-chloropyridazine.[5][6] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, enabling the generation of diverse chemical libraries for high-throughput screening.[6]
Application Notes
The introduction of aryl groups at the C6 position of the this compound core has been shown to be crucial for various biological activities. For instance, 6-phenyl-3-aminopyridazine derivatives have been investigated for their antidepressant, serotonergic, and dopaminergic activities.[3] The nature of the substituent on the aryl ring can significantly influence the biological profile of the molecule.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from literature procedures for the synthesis of 3-amino-6-arylpyridazines.[7]
Materials:
-
3-amino-6-chloropyridazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of DME and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-amino-6-chloropyridazine (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and the base (2 equivalents) in the solvent mixture.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) indicates complete consumption of the starting material.[7]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine.[7]
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 3-amino-6-phenylpyridazine | 65 | [5] |
| 2 | 4-Methylphenylboronic acid | 3-amino-6-(p-tolyl)pyridazine | 58 | [5] |
| 3 | 4-Methoxyphenylboronic acid | 3-amino-6-(4-methoxyphenyl)pyridazine | 62 | [5] |
| 4 | 3-Thienylboronic acid | 3-amino-6-(thiophen-3-yl)pyridazine | 45 | [5] |
| 5 | 2-Naphthylboronic acid | 3-amino-6-(naphthalen-2-yl)pyridazine | 55 | [5] |
II. N-Functionalization of the Amino Group
Functionalization of the exocyclic amino group of this compound is a key strategy to modulate the compound's properties and biological activity. Common N-functionalization reactions include acylation and alkylation.
N-Acylation
N-acylation introduces an acyl group to the amino moiety, which can alter the electronic properties and hydrogen bonding capacity of the molecule. This modification is often employed in the development of kinase inhibitors and other targeted therapies.
N-acylated this compound derivatives are important intermediates in the synthesis of more complex heterocyclic systems. The amide bond formed can act as a rigid linker or participate in key hydrogen bonding interactions with biological targets.
This protocol describes the N-acylation of 3-amino-6-chloropyridazine using an acid anhydride.[8]
Materials:
-
3-amino-6-chloropyridazine
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-6-chloropyridazine in the corresponding acid anhydride.
-
Reaction: Reflux the mixture for 1-2 hours. Monitor the reaction progress by TLC.[8]
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully add water to quench the excess anhydride.
-
Isolation: The product may precipitate upon addition of water. If so, collect the solid by filtration, wash with water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Entry | Acylating Agent | Product | Yield (%) | Reference |
| 1 | Acetic anhydride | N-(6-chloropyridazin-3-yl)acetamide | High | [8] |
| 2 | Propionic anhydride | N-(6-chloropyridazin-3-yl)propionamide | High | [8] |
| 3 | Butyric anhydride | N-(6-chloropyridazin-3-yl)butyramide | High | [8] |
| 4 | Hexanoic anhydride | N-(6-chloropyridazin-3-yl)hexanamide | High | [8] |
N-Alkylation
N-alkylation of the 3-amino group introduces alkyl substituents, which can enhance lipophilicity and modulate the basicity of the nitrogen atom. This is a common strategy in the optimization of CNS-acting drugs.
Mono-N-alkylation of aminopyridazines can be challenging due to the potential for over-alkylation.[9] Reductive amination provides a reliable method for the controlled synthesis of mono-alkylated products. N-alkylated this compound derivatives have been explored as GABA-A receptor antagonists.[4]
This protocol is adapted from a general procedure for the N-monoalkylation of aminopyridines.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents)
-
Solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a solution of this compound in the solvent, add the aldehyde or ketone.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.
III. C-H Functionalization
Direct C-H functionalization is an atom-economical and efficient strategy for the late-stage modification of heterocyclic scaffolds.[10][11] While challenging for electron-deficient pyridazines, recent advances have enabled the direct introduction of functional groups onto the pyridazine ring.[1][12]
Application Notes
C-H functionalization avoids the need for pre-functionalized starting materials, streamlining synthetic routes. For the this compound core, C-H functionalization can be directed to specific positions by the existing amino group or by other substituents on the ring, allowing for precise control over the final structure.
Conceptual Workflow for C-H Functionalization
While specific, detailed protocols for the this compound core are emerging, the general approach often involves transition-metal catalysis.
Key Components:
-
Substrate: this compound derivative
-
Coupling Partner: A source of the functional group to be introduced (e.g., an alkene, alkyne, or arylating agent)
-
Catalyst: Typically a transition metal complex (e.g., Rh, Ru, Pd)
-
Directing Group: The amino group or another substituent on the pyridazine ring can direct the C-H activation to a specific position.
-
Oxidant/Additive: Often required to facilitate the catalytic cycle.
IV. Biological Signaling Pathways
Functionalized this compound derivatives have been shown to interact with various biological targets, leading to a range of therapeutic effects.
FGFR Signaling Pathway
Certain 3-aminopyrazine-2-carboxamide derivatives, structurally related to 3-aminopyridazines, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2] Dysregulation of the FGFR signaling pathway is implicated in various cancers. Inhibition of FGFRs can block downstream signaling cascades, such as the MAPK and AKT pathways, thereby inhibiting cancer cell proliferation and survival.[2]
GABA-A Receptor Antagonism
Derivatives of this compound have been developed as selective antagonists of the GABA-A receptor.[4] The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Antagonists of this receptor can modulate neuronal excitability and have potential applications in treating certain neurological disorders.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the FGFR signaling pathway by this compound derivatives.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 9. benchchem.com [benchchem.com]
- 10. Pyridine CH functionalization | PPTX [slideshare.net]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for N-Alkylation of 3-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3-aminopyridazine, a critical transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following sections describe two common and effective methods for this transformation: direct N-alkylation with alkyl halides and reductive amination using carboxylic acids.
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a base. This method is straightforward and suitable for a wide range of alkylating agents. The reaction typically proceeds by nucleophilic attack of the exocyclic amino group on the alkyl halide.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Reagents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution.
-
Add the alkyl halide (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 70°C with vigorous stirring.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-alkylated this compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Workflow for Direct N-Alkylation of this compound.
Method 2: Reductive Amination with Carboxylic Acids
This protocol details the N-monoalkylation of this compound via reductive amination using a carboxylic acid and sodium borohydride. This method is particularly useful for synthesizing N-monoalkylated products under mild conditions and avoids the use of potentially hazardous alkyl halides.[3] The reaction is believed to proceed through the formation of an acylamide intermediate, which is subsequently reduced by sodium borohydride.[3]
Experimental Protocol
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propanoic acid)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
-
Reagents for extraction and pH adjustment (e.g., sodium carbonate, ethyl acetate)
Procedure:
-
In a round-bottom flask, prepare a stirred mixture of this compound (3 mmol) and the carboxylic acid (6 mmol) in anhydrous THF (10 mL).[3]
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (10 mmol) to the stirring mixture over a period of 30 minutes.[3]
-
Allow the reaction to proceed at a controlled temperature (e.g., 15-50°C, depending on the carboxylic acid's reactivity). Monitor the reaction by GC-MS or TLC.[3]
-
Upon completion, carefully add 30 mL of water to quench the reaction.
-
Adjust the pH of the mixture to approximately 10 with the addition of sodium carbonate.[3]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-monoalkylated aminopyridazine.[3]
-
Characterize the final product using appropriate analytical techniques.
Experimental Workflow
Caption: Workflow for Reductive Amination of this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the N-alkylation of aminopyridines, which can serve as a reference for the N-alkylation of this compound.
| Method | Substrate | Alkylating Agent/Reagent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Direct Alkylation | N-Arylaminopyridinium Salt | 1-Iodohexane | Cs₂CO₃ | CH₃CN | 70 | 16 | 60-98 | [1] |
| Reductive Amination | 3-Aminopyridine | Acetic Acid | NaBH₄ | THF | 40-50 | - | High | [3] |
| Reductive Amination | 3-Aminopyridine | Propanoic Acid | NaBH₄ | THF | 40-50 | - | High | [3] |
| Reductive Amination | 3-Aminopyridine | Butanoic Acid | NaBH₄ | THF | 40-50 | - | High | [3] |
| Reductive Amination | 3-Aminopyridine | Formic Acid | NaBH₄ | THF | 15-20 | - | Moderate | [3] |
| Reductive Amination | 3-Aminopyridine | Trifluoroacetic Acid | NaBH₄ | THF | 15-20 | - | Moderate | [3] |
Note: Yields are reported as "High" or "Moderate" as specified in the source literature. Specific quantitative yields may vary depending on the exact substrate and reaction scale.
Reaction Pathway Overview
The N-alkylation of this compound can proceed through different pathways depending on the chosen method.
Caption: General Pathways for N-Alkylation of this compound.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
References
Application Notes and Protocols: 3-Aminopyridazine in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective enzyme inhibitors. Its unique electronic properties and ability to form crucial hydrogen bond interactions with enzyme active sites make it a valuable building block in drug discovery. This document provides detailed application notes on the use of this compound in synthesizing inhibitors for various enzyme classes, including kinases and proteases. It also includes generalized experimental protocols for synthesis and enzymatic assays, along with graphical representations of relevant signaling pathways and experimental workflows.
Key Applications of this compound in Enzyme Inhibition
The this compound core has been successfully incorporated into a variety of enzyme inhibitors, demonstrating broad therapeutic potential.
-
Kinase Inhibition: The pyridazine ring acts as an effective hinge-binder in the ATP-binding pocket of many kinases. This has led to the development of inhibitors for:
-
Cyclin-Dependent Kinases (CDKs): Crucial for cell cycle regulation, CDKs are major targets in oncology.[1]
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key player in inflammatory responses, making its inhibitors potential treatments for a range of inflammatory diseases.[][3]
-
Rho-Associated Kinase (ROCK): Involved in cellular contraction and motility, ROCK inhibitors are being investigated for cardiovascular diseases and cancer.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A primary driver of angiogenesis, its inhibition is a validated anti-cancer strategy.
-
-
Protease Inhibition: The structural features of this compound derivatives have also been exploited in the design of protease inhibitors:
-
Cathepsin K: A cysteine protease predominantly involved in bone resorption, its inhibitors are promising therapeutics for osteoporosis.
-
-
Other Enzymes: The versatility of the this compound scaffold extends to other enzyme families, such as:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[4]
-
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the inhibitory activities of various enzyme inhibitors incorporating the this compound or a closely related pyridazine scaffold.
Table 1: Kinase Inhibitors
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| 3,6-disubstituted pyridazines | CDK2 | Compound 11m | 20.1 | [1] |
| 3,6-disubstituted pyridazines | CDK2 | Compound 11l | 55.6 | [1] |
| 3,6-disubstituted pyridazines | CDK2 | Compound 11h | 43.8 | [1] |
| 3,6-disubstituted pyridazines | CDK2 | Compound 11e | 151 | [1] |
| 2-arylpyridazin-3-ones | p38 MAPK | Compound 30 | Potent (exact value not specified) | [] |
| 2-arylpyridazin-3-ones | p38 MAPK | Compound 35 | Potent (exact value not specified) | [] |
| 2-arylpyridazin-3-ones | p38 MAPK | Compound 36 | Potent (exact value not specified) | [] |
| Imidazo[1,2-a]pyridyl N-arylpyridazinones | p38 MAP kinase | Not specified | Selective inhibition | [3] |
Table 2: Other Enzyme Inhibitors
| Compound Class | Target Enzyme | Representative Compound | IC50 (µM) | Reference |
| 3-amino-6-phenylpyridazines | Acetylcholinesterase (AChE) | Compound 3y | 0.12 | [4] |
| 3-amino-6-phenylpyridazines | Acetylcholinesterase (AChE) | Minaprine (3c) | 85 | [4] |
| Pyrrolopyrimidine-based | Cathepsin K | Compound 7 | Potent in vivo reduction of CTX-I | |
| Not Specified | Cathepsin K | Cathepsin K inhibitor 3 | 0.0005 | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis of a this compound-based inhibitor and a typical kinase assay. These should be adapted based on the specific target and compound.
Protocol 1: General Synthesis of a 3-Amino-6-arylpyridazine Derivative
This protocol describes a common synthetic route involving a Suzuki-Miyaura cross-coupling reaction.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-amino-6-arylpyridazine.
Step 2: Further Functionalization (Example: N-alkylation)
-
Dissolve the 3-amino-6-arylpyridazine (1 equivalent) in a suitable solvent such as DMF.
-
Add a base like NaH (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (1.1 equivalents) and allow the reaction to warm to room temperature.
-
Stir overnight and monitor by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the final inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase enzyme (e.g., CDK2/Cyclin A2, p38α, ROCK2, VEGFR2)
-
Kinase substrate (specific to the enzyme)
-
ATP
-
This compound-based test inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
96- or 384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction Setup:
-
To each well of the assay plate, add the diluted test inhibitor.
-
Add the recombinant kinase enzyme and its specific substrate, both diluted in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should ideally be close to its Km value for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the DMSO control (representing 0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Signaling Pathways
// Nodes Mitogenic_Signals [label="Mitogenic Signals\n(Growth Factors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD_CDK46 [label="Cyclin D-CDK4/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinE_CDK2 [label="Cyclin E-CDK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase_Entry [label="S-Phase Entry\n(DNA Replication)", fillcolor="#F1F3F4", fontcolor="#202124"]; p16INK4a [label="p16INK4a\n(Inhibitor)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aminopyridazine_Inhibitor [label="this compound\nCDK Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Mitogenic_Signals -> CyclinD_CDK46 [label=" activates"]; CyclinD_CDK46 -> Rb [label=" phosphorylates"]; Rb -> E2F [style=dashed, arrowhead=tee, label=" inhibits"]; CyclinE_CDK2 -> Rb [label=" phosphorylates"]; E2F -> CyclinE_CDK2 [label=" activates transcription"]; E2F -> S_Phase_Entry [label=" promotes"]; p16INK4a -> CyclinD_CDK46 [arrowhead=tee, label=" inhibits"]; Aminopyridazine_Inhibitor -> CyclinD_CDK46 [arrowhead=tee, color="#EA4335"]; Aminopyridazine_Inhibitor -> CyclinE_CDK2 [arrowhead=tee, color="#EA4335"]; } dot Caption: CDK Signaling Pathway in Cell Cycle Progression.
// Nodes Stress_Cytokines [label="Stress / Pro-inflammatory\nCytokines (TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream_Substrates [label="Downstream Substrates\n(e.g., MAPKAPK2, Transcription Factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response\n(Cytokine Production)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminopyridazine_Inhibitor [label="this compound\np38 Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stress_Cytokines -> MAPKKK [label=" activate"]; MAPKKK -> MKK3_6 [label=" phosphorylate"]; MKK3_6 -> p38_MAPK [label=" phosphorylate"]; p38_MAPK -> Downstream_Substrates [label=" phosphorylate"]; Downstream_Substrates -> Inflammatory_Response [label=" lead to"]; Aminopyridazine_Inhibitor -> p38_MAPK [arrowhead=tee, color="#EA4335"]; } dot Caption: p38 MAPK Signaling Pathway.
// Nodes Extracellular_Signals [label="Extracellular Signals\n(e.g., LPA, S1P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCR", fillcolor="#FBBC05", fontcolor="#202124"]; RhoA_GTP [label="Active RhoA-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC_Phosphatase [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#F1F3F4", fontcolor="#202124"]; MLC [label="Myosin Light Chain\n(MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Actomyosin_Contraction [label="Actomyosin Contraction\n& Cytoskeletal Reorganization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aminopyridazine_Inhibitor [label="this compound\nROCK Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Extracellular_Signals -> GPCR [label=" activate"]; GPCR -> RhoA_GTP [label=" activate"]; RhoA_GTP -> ROCK [label=" activate"]; ROCK -> MLC_Phosphatase [arrowhead=tee, label=" inhibits"]; MLC_Phosphatase -> MLC [style=dashed, arrowhead=tee, label=" dephosphorylates"]; ROCK -> MLC [label=" promotes phosphorylation"]; MLC -> Actomyosin_Contraction [label=" leads to"]; Aminopyridazine_Inhibitor -> ROCK [arrowhead=tee, color="#EA4335"]; } dot Caption: Rho-Associated Kinase (ROCK) Signaling Pathway.
// Nodes Osteoclast [label="Osteoclast", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sealing_Zone [label="Sealing Zone\n(Acidified Microenvironment)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bone_Matrix [label="Bone Matrix\n(Mineral + Type I Collagen)", fillcolor="#FBBC05", fontcolor="#202124"]; Cathepsin_K [label="Cathepsin K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collagen_Degradation [label="Collagen Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bone_Resorption [label="Bone Resorption", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aminopyridazine_Inhibitor [label="this compound-based\nCathepsin K Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Osteoclast -> Sealing_Zone [label=" forms"]; Osteoclast -> Cathepsin_K [label=" secretes"]; Sealing_Zone -> Bone_Matrix [label=" demineralizes"]; Cathepsin_K -> Bone_Matrix [label=" targets"]; Bone_Matrix -> Collagen_Degradation [label=" degraded by Cathepsin K"]; Collagen_Degradation -> Bone_Resorption [label=" leads to"]; Aminopyridazine_Inhibitor -> Cathepsin_K [arrowhead=tee, color="#EA4335"]; } dot Caption: Role of Cathepsin K in Bone Resorption.
Experimental Workflow
// Nodes Start [label="Start: Design & Synthesis of\nthis compound Derivatives", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis\n(e.g., Suzuki Coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro_Assay [label="In Vitro Enzyme Assay\n(e.g., Kinase Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_IC50 [label="Determine IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Based_Assay [label="Cell-Based Assays\n(Proliferation, Signaling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization\n(SAR Studies)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Preclinical Candidate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> In_Vitro_Assay; In_Vitro_Assay -> Determine_IC50; Determine_IC50 -> Cell_Based_Assay; Cell_Based_Assay -> Lead_Optimization; Lead_Optimization -> Synthesis [label="Iterative\nDesign"]; Lead_Optimization -> End [label="Select\nCandidate"]; } dot Caption: General workflow for inhibitor development.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Aminopyridazine-Based Polymers and Materials
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Aminopyridazine is a versatile heterocyclic amine that serves as a critical building block in the synthesis of a wide array of bioactive molecules and advanced materials.[1] Its unique chemical structure is foundational in the development of pharmaceuticals, particularly for neurological disorders and cancer therapies.[1] Beyond medicine, this compound is utilized in material science to develop novel polymers and coatings with enhanced durability and chemical resistance.[1] The incorporation of the pyridazine ring into polymer backbones can impart desirable thermal, mechanical, and even biological properties, making it a topic of significant interest for researchers in both material science and drug development. These notes provide detailed protocols for the synthesis of functionalized this compound monomers and their subsequent polymerization into high-performance materials.
Application Note 1: Synthesis of Functionalized this compound Monomers via Negishi Cross-Coupling
The functionalization of the this compound scaffold is a key step in creating monomers suitable for polymerization. The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds, offering high functional group tolerance, which is particularly useful given the presence of the free amino group on the pyridazine ring.[2] This protocol details the synthesis of 6-alkyl-substituted 3-aminopyridazines.
Experimental Protocol: Synthesis of 6-Propylpyridazin-3-amine
This protocol is adapted from a standard Negishi cross-coupling procedure.[2]
Objective: To synthesize 6-Propylpyridazin-3-amine by coupling a propylzinc reagent with 3-amino-6-chloropyridazine.
Step 1: Preparation of the Propylzinc Reagent
-
To a dry, nitrogen-flushed round-bottom flask, add anhydrous zinc chloride (ZnCl₂, 1.1 equivalents).
-
Dissolve the ZnCl₂ in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 2.0 M solution of propylmagnesium chloride in THF (1.1 equivalents) dropwise to the stirred zinc chloride solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of propylzinc chloride.
Step 2: Negishi Cross-Coupling Reaction
-
To a separate dry, nitrogen-flushed round-bottom flask, add 3-amino-6-chloropyridazine (1.0 equivalent) and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[2]
-
Add anhydrous THF to dissolve the solids.
-
Transfer the freshly prepared propylzinc chloride solution from Step 1 to this flask via cannula or syringe.
-
Attach a condenser and heat the reaction mixture to 65 °C under a nitrogen atmosphere.
-
Stir the reaction at this temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel to yield the pure 6-Propylpyridazin-3-amine.
Data Presentation: Reagents and Expected Yield
| Reagent/Product | Molecular Weight ( g/mol ) | Role | Stoichiometric Equiv. | Typical Yield (%) |
| 3-amino-6-chloropyridazine | 129.55 | Starting Material | 1.0 | - |
| Zinc Chloride (Anhydrous) | 136.30 | Reagent | 1.1 | - |
| Propylmagnesium chloride (2.0 M) | 102.81 | Reagent | 1.1 | - |
| Pd(PPh₃)₄ | 1155.56 | Catalyst | 0.05 | - |
| 6-Propylpyridazin-3-amine | 137.18 | Product | - | 60-80[2] |
Visualization: Monomer Synthesis Workflow
Caption: Workflow for Negishi cross-coupling synthesis.
Application Note 2: Synthesis and Properties of this compound-Based Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. By incorporating a pyridazine-containing diamine monomer, novel polyimides can be synthesized with unique characteristics, such as altered gas permeability due to the basicity of the pyridazine ring.[3]
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol describes the synthesis of polyimides from a pyridazine-containing diamine, such as 3,6-bis(4-aminophenoxy)pyridazine (APPD), and various aromatic dianhydrides.[3]
Objective: To synthesize a poly(amic acid) precursor and subsequently form a polyimide film through thermal imidization.
Step 1: Poly(amic acid) Synthesis
-
In a nitrogen-purged flask equipped with a mechanical stirrer, add the pyridazine-containing diamine monomer (e.g., APPD, 1.0 equivalent).
-
Add N,N-dimethylacetamide (DMAc) as the solvent and stir until the diamine has completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Gradually add an equimolar amount of a solid aromatic dianhydride (e.g., PMDA, 6FDA) in small portions over 1 hour to control the reaction exotherm.
-
After the addition is complete, remove the ice bath and continue stirring the solution at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Polyimide Film Formation (Thermal Imidization)
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to ensure a uniform thickness.
-
Place the cast film in a vacuum oven and heat it using a stepwise curing cycle:
-
80 °C for 1 hour
-
120 °C for 1 hour
-
180 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After the thermal treatment, cool the oven gradually to room temperature.
-
Immerse the glass plate in water to carefully peel off the resulting flexible and tough polyimide film.
Data Presentation: Properties of Pyridazine-Based Polyimide Films
The following data represents typical properties of polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine (APPD) and various dianhydrides.[3]
| Property | Value Range | Unit |
| Inherent Viscosity (of poly(amic acid)) | 0.47 - 1.51 | dL g⁻¹ |
| Glass Transition Temperature (Tg) | 214 - 305 | °C |
| 5% Weight Loss Temperature (T₅) in N₂ | 421 - 463 | °C |
| 10% Weight Loss Temperature (T₁₀) in N₂ | > 496 | °C |
| Tensile Strength | 61 - 102 | MPa |
| Elongation at Break | 2.8 - 64.7 | % |
| UV-Vis Cutoff Wavelength | 357 - 413 | nm |
Visualization: Polymer Synthesis and Film Casting Workflow
Caption: Two-step synthesis of polyimide films.
Application Note 3: Rationale for Use in Drug Development and Biomaterials
The this compound core is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. These include antidepressant, dopaminergic, serotonergic, anticancer, and antimicrobial effects.[4][5] Minaprine, a this compound derivative, for example, exhibits dual dopaminomimetic and serotoninomimetic activity.[5]
Incorporating this bioactive scaffold into polymer backbones or as pendant groups opens a logical pathway to creating advanced biomaterials. Such materials could be designed for:
-
Drug Delivery: Polymers that inherently possess therapeutic activity or can enhance the efficacy of a loaded drug.
-
Medical Devices and Coatings: Creating surfaces with antimicrobial properties to prevent biofilm formation.
-
Tissue Engineering: Scaffolds that can actively influence cell behavior, such as promoting neuronal growth, leveraging the known neurological activity of pyridazine derivatives.
The synthesis of these materials leverages the protocols described previously, first creating functionalized monomers and then polymerizing them to build the desired material architecture.
Visualization: Logic for Biomaterial Development
Caption: Rationale for developing bioactive polymers.
References
Application Notes and Protocols for the Quantification of 3-Aminopyridazine
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Aminopyridazine. The methods described are intended for researchers, scientists, and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
This method is suitable for the simultaneous determination and quantification of this compound and its isomers (e.g., 2-Aminopyridine and 4-Aminopyridine) in bulk drug substances and pharmaceutical preparations. The described isocratic reversed-phase HPLC method is demonstrated to be simple, precise, and accurate for routine quality control analysis.[1] The use of a standard C18 column and a phosphate buffer-methanol mobile phase makes it accessible for most analytical laboratories.[1] This method is particularly useful for assessing the purity of substances where aminopyridine isomers might be present as process-related impurities or degradation products.[1] For more complex matrices or to avoid ion-pairing reagents which are incompatible with mass spectrometry, mixed-mode chromatography, such as reversed-phase/cation-exchange, can offer superior selectivity for aminopyridine isomers.[2][3][4]
Quantitative Data Summary:
| Parameter | 3-Aminopyridine | 4-Aminopyridine | 2-Aminopyridine |
| Limit of Detection (LOD) | 0.0711 mg/L | 0.0289 mg/L | 0.0702 mg/L |
| Average Recovery | 98.4% | 101% | 97.2% |
| Repeatability (RSD, n=6) | 0.90% | 1.5% | 0.70% |
| Reproducibility (RSD) | 3.0% | 6.2% | 2.2% |
Data sourced from a study on the determination of aminopyridines as genotoxic impurities.[1]
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Phosphate buffer solution (pH 7.0)
-
Water (HPLC grade)
-
Sample for analysis
2. Instrumentation:
-
HPLC system with a UV detector
-
Shim-pack Scepter C18 column (or equivalent)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer solution (pH 7.0) and Methanol (90:10, v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 35 °C[1]
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 10 µL[1]
-
Elution Mode: Isocratic[1]
4. Sample Preparation:
-
Accurately weigh and dissolve 0.3 g of the sample in a mixture of phosphate buffer (pH 7.0) and methanol (90:10).[1]
-
Make up the volume to 10.0 mL with the same buffer-methanol mixture.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.
-
Inject each standard solution and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration.
6. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Workflow Diagram:
Caption: HPLC-UV workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
This LC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound, particularly at trace levels in complex matrices such as human plasma or as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[5][6] The use of Multiple Reaction Monitoring (MRM) ensures a high degree of specificity.[6] The protocol outlined below is a general framework that should be optimized and validated for the specific API and instrumentation used.[5][6] A simple protein precipitation step is often sufficient for plasma samples, making the method suitable for high-throughput analysis.[6] For method development, a generic approach can be employed using different column lengths and organic modifiers to achieve the best separation and recovery.[5]
Quantitative Data Summary:
| Parameter | Value | Matrix |
| Lower Limit of Quantification (LLOQ) | < 20 ppb (ng/g relative to API) | API |
| Linearity Range (MS/MS) | 0.002 - 1 µg/mL | Standard Solution |
| Repeatability (RSD, n=5 at 0.1 µg/mL) | < 15% | Standard Solution |
Data is generalized from a study on potential genotoxic impurities.[5]
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., stable isotopically labeled this compound)
-
Acetonitrile (LC-MS grade)[6]
-
Methanol (LC-MS grade)[6]
-
Formic acid (LC-MS grade)[6]
-
Deionized water (18.2 MΩ·cm)[6]
-
Human plasma (if applicable)[6]
2. Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5][6]
-
Analytical column: C18, sub-2 µm particle size (e.g., 2.1 x 50 mm) or equivalent[5][6]
-
Data acquisition and processing software
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometer Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.
-
Optimization: The fragmentor voltage and collision energy should be optimized for each transition to maximize signal intensity.[5]
5. Sample Preparation (from Human Plasma):
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.[6]
-
Add 150 µL of the internal standard working solution in acetonitrile to precipitate proteins.[6]
-
Vortex the mixture for 30 seconds.[6]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an HPLC vial for analysis.[6]
Workflow Diagram:
Caption: LC-MS/MS workflow for this compound in plasma.
UV-Visible Spectrophotometry
Application Note:
UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound in simple solutions where it is the primary absorbing species. This technique is based on Beer-Lambert's law. While less specific than chromatographic methods, it can be useful for preliminary analysis, dissolution testing, or for samples with a known and simple matrix. The UV spectrum of 3-Aminopyridine shows absorption maxima that can be utilized for quantification.[7] It is crucial to determine the absorption maximum (λmax) in the specific solvent used for analysis. The presence of other UV-absorbing compounds will interfere with the measurement, limiting the method's applicability.
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Appropriate solvent (e.g., ethanol, water, or a suitable buffer)
-
Sample for analysis
2. Instrumentation:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
3. Method:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration.
-
From the stock solution, prepare a series of dilutions to create calibration standards.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Logical Relationship Diagram:
Caption: Logic diagram for UV-Vis spectrophotometric analysis.
Gas Chromatography (GC)
Application Note:
Gas chromatography can be an alternative technique for the analysis of aminopyridines, especially when dealing with volatile impurities or when derivatization is employed to enhance volatility and detection.[8][9] Direct injection of aqueous amine solutions can be challenging, but methods exist to overcome these issues.[9] For trace analysis of aromatic amines in biological matrices like urine, derivatization followed by GC-MS or GC-MS/MS can provide excellent sensitivity and specificity.[8] A specific, validated method for the direct analysis of this compound was not detailed in the searched literature, so method development would be required. This would involve selecting an appropriate column (e.g., a polar capillary column like CP-Sil 13 CB for amines) and optimizing temperature programs and detector conditions.[10]
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. 3-Aminopyridine | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Aminopyridine [webbook.nist.gov]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bre.com [bre.com]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
improving the yield of 3-Aminopyridazine synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-aminopyridazine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-aminopyridazines?
A1: The primary methods for synthesizing 3-aminopyridazines involve either the construction of the pyridazine ring or the functionalization of a pre-existing pyridazine core. Key strategies include:
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Palladium-catalyzed cross-coupling reactions: Techniques like Suzuki-Miyaura, Stille, and Sonogashira couplings are widely used to introduce aryl or other substituents onto the pyridazine ring.[1]
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Nucleophilic substitution: This involves the displacement of leaving groups, such as halogens, from the pyridazine ring with amines or other nucleophiles.[1]
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Cyclization reactions: The pyridazine ring can be formed by the condensation of 1,4-dicarbonyl precursors with hydrazine.[1]
Q2: How can I synthesize substituted 3-aminopyridazines?
A2: A common and effective method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves reacting a halo-substituted this compound (e.g., 3-amino-6-chloropyridazine) with a suitable boronic acid.[1][2] Microwave-enhanced protocols have also been developed for the efficient synthesis of 2,3,6-trisubstituted pyridazines through sequential amination and Suzuki coupling reactions.
Q3: What are the typical starting materials for this compound synthesis?
A3: Commercially available starting materials are often used, with 3-amino-6-chloropyridazine and 3,6-dichloropyridazine being common precursors for functionalization reactions.[1][2] For syntheses involving ring formation, 1,4-dicarbonyl compounds and hydrazine are utilized.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, providing potential causes and solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling to synthesize a 6-substituted-3-aminopyridazine, but I am observing low to no product formation. What are the possible reasons and how can I improve the yield?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a more stable pre-catalyst. Ensure the reaction is conducted under strictly anaerobic conditions.[3] |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester).[3] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3] Vary the solvent system (e.g., anhydrous toluene, dioxane, or a mixture with water).[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition.[2] |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[2] |
Issue 2: Formation of a Pyridazinone Derivative as a Major Byproduct
Question: During my attempt at a substitution reaction on a 3-amino-6-halopyridazine, I am isolating a significant amount of a pyridazinone byproduct. What is causing this and how can it be minimized?
Possible Cause & Solutions:
The pyridazine ring is susceptible to hydrolysis, particularly at elevated temperatures in the presence of water and a base. The halogen at the 6-position can be displaced by a hydroxyl group, leading to the formation of the corresponding pyridazinone.[4]
| Parameter | Recommendation |
| Reaction Conditions | Ensure all solvents and reagents are thoroughly dried to use anhydrous conditions.[4] |
| Reaction Temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize hydrolysis.[4] |
| Choice of Base | If a base is necessary, consider using a non-nucleophilic, hindered base to reduce the likelihood of direct attack on the pyridazine ring.[4] |
Issue 3: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I suppress this side reaction?
Possible Cause & Solutions:
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or certain palladium species in the reaction mixture.[4]
| Strategy | Implementation |
| Deoxygenate the Reaction Mixture | Thoroughly degas the solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it before adding the palladium catalyst.[4] |
| Use a Pd(0) Catalyst | If using a Pd(II) precatalyst, its in-situ reduction to the active Pd(0) species can sometimes promote homocoupling. Consider using a Pd(0) catalyst directly.[4] |
| Control Reaction Temperature | Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can sometimes reduce the likelihood of homocoupling.[4] |
| Optimize Ligand and Base | The choice of ligand and base can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling. A screening of different ligands and bases may be necessary.[4] |
Issue 4: Observation of Deboronated Starting Material
Question: In my Suzuki-Miyaura coupling, I am observing a significant amount of deboronated starting material. What is the cause and how can I prevent this?
Possible Cause & Solutions:
Hydrolytic deboronation of the boronic acid can be a competitive side reaction, especially under basic conditions or in the presence of water.
| Strategy | Implementation |
| Stoichiometry of Boronic Acid | While a slight excess is common, a large excess can lead to more deboronation. Use a stoichiometric amount or a slight excess.[4] |
| Optimize Base and Solvent | The rate of deboronation can be influenced by the choice of base and solvent. Anhydrous conditions and aprotic solvents may reduce the extent of this side reaction.[4] |
| Use Boronic Esters | Pinacol esters of boronic acids are often more stable towards hydrolysis than the corresponding boronic acids and can be a good alternative.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 3-amino-6-arylpyridazines starting from 3-amino-6-chloropyridazine.
Materials:
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3-amino-6-chloropyridazine
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Arylboronic acid (1.1-1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, 2 equivalents)
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Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a reaction vessel, add 3-amino-6-chloropyridazine, the arylboronic acid, and the base.
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Purge the vessel with an inert gas for 10-15 minutes.
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Add the degassed solvent and the palladium catalyst under the inert atmosphere.
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Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[4]
Data Presentation
Table 1: Reported Yields for the Synthesis of 3-Amino-6-arylpyridazines via Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [1] |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 92 | [1] |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 85 | 78 | [3] |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 95 | 65 | [1] |
Visualizations
References
Technical Support Center: Purification of 3-Aminopyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-aminopyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary methods for purifying this compound derivatives are recrystallization and column chromatography. The choice between these techniques depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity. For solid compounds, recrystallization is often a straightforward and effective method. Column chromatography is more versatile and can be used for both solid and oily compounds, and for separating mixtures with similar polarities.
Q2: My this compound derivative is a high-melting solid. Is recrystallization a suitable purification method?
A2: Yes, recrystallization is often an excellent choice for high-melting solids. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screening is recommended to identify the optimal conditions.
Q3: How do I choose a solvent for recrystallizing my this compound derivative?
A3: A good recrystallization solvent should dissolve the compound completely when hot but sparingly when cold. Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A "cocktail" or binary solvent system can also be effective.[1] Start by testing the solubility of a small amount of your compound in various common laboratory solvents at room and elevated temperatures.
Q4: My this compound derivative streaks on a silica gel TLC plate. What does this indicate and how can I fix it?
A4: Streaking of basic compounds like this compound derivatives on silica gel TLC plates is common due to the acidic nature of the silica. This interaction can lead to poor separation during column chromatography. To mitigate this, you can add a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to the eluent.[2]
Q5: How can I visualize my this compound derivative on a TLC plate if it is not UV-active?
A5: If your compound is not UV-active, you can use a variety of staining reagents. A potassium permanganate (KMnO4) stain is a good general-purpose stain for many organic compounds.[3] For compounds with amine groups, a ninhydrin stain can be effective, often producing colored spots upon heating.[4] Iodine vapor is another simple and often effective visualization technique.[3]
Q6: What are the potential sources of impurities in the synthesis of this compound derivatives?
A6: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted starting materials, regioisomers formed during substitution reactions, and byproducts from coupling reactions. For example, in syntheses starting from dichloropyridazines, incompletely reacted monochloro-intermediates can be a common impurity.
Q7: How does the substitution pattern on the pyridazine ring affect purification?
A7: The nature and position of substituents can significantly impact the polarity, solubility, and crystallinity of this compound derivatives, thus influencing the purification strategy. For example, the introduction of polar functional groups may render the compound more soluble in polar solvents, making recrystallization from non-polar solvents more effective. Conversely, non-polar substituents may decrease the polarity, requiring less polar solvent systems for column chromatography. The steric bulk of substituents can also influence how the molecule interacts with the stationary phase in chromatography.[5]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. | Use a lower-boiling solvent or a solvent mixture. Try cooling the solution more slowly. Add a seed crystal to induce crystallization. |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated. | Try a different solvent in which the compound is less soluble. Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. |
| Colored impurities are present in the crystals. | The impurities co-crystallize with the product. The impurities are adsorbed onto the crystal surface. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure slow crystal growth to minimize inclusion of impurities. Wash the collected crystals with a small amount of cold, fresh solvent. |
| Poor recovery of the product. | Too much solvent was used for recrystallization. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to maximize crystal precipitation. Concentrate the mother liquor to obtain a second crop of crystals. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Compound does not move from the baseline (Rf = 0). | The compound is too polar for the chosen eluent system. | Increase the polarity of the eluent. For very polar amines, a solvent system like dichloromethane/methanol with a small percentage of ammonium hydroxide may be necessary.[6] Consider using a different stationary phase like alumina or reversed-phase silica.[6] |
| Compound runs with the solvent front (Rf = 1). | The compound is too non-polar for the chosen eluent system. | Decrease the polarity of the eluent. |
| Poor separation of the desired compound from impurities. | The polarity difference between the compound and impurities is insufficient for the chosen eluent. Column overloading. | Screen different solvent systems using TLC to find an eluent that provides better separation. Use a shallower gradient during elution. Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight).[2] |
| Peak tailing or streaking. | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.[2] Use a different stationary phase such as alumina or amine-functionalized silica. |
| Compound appears to be decomposing on the column. | The compound is unstable on silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina or a different purification technique like recrystallization. |
Quantitative Data Summary
Table 1: Solubility of 6-Chloro-3-aminopyridazine in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Methanol | 298.15 | 10.25 |
| 313.15 | 18.43 | |
| 328.15 | 31.54 | |
| Ethanol | 298.15 | 5.89 |
| 313.15 | 10.98 | |
| 328.15 | 19.65 | |
| n-Butanol | 298.15 | 2.15 |
| 313.15 | 4.23 | |
| 328.15 | 8.01 | |
| Ethyl Acetate | 298.15 | 3.56 |
| 313.15 | 7.02 | |
| 328.15 | 13.21 | |
| Acetone | 298.15 | 15.89 |
| 313.15 | 26.74 | |
| 328.15 | 43.18 | |
| Toluene | 298.15 | 0.21 |
| 313.15 | 0.45 | |
| 328.15 | 0.93 |
Data extracted from Cao, X., et al. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 60(5), 1466-1470.[7]
Table 2: pKa Values of Selected Aminopyridines
| Compound | pKa |
| Pyridine | 5.2 |
| 2-Aminopyridine | 6.86 |
| 3-Aminopyridine | 5.98 |
| 4-Aminopyridine | 9.12 |
Theoretical and experimental pKa values can be influenced by substituents on the pyridine ring.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a this compound Derivative
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Procedure for Column Chromatography of a this compound Derivative
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Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it well from impurities. If streaking is observed, add 0.1-1% triethylamine or a few drops of ammonia to the eluent.
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Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.
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Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The elution can be done isocratically (with a single solvent system) or with a gradient (gradually increasing the polarity of the eluent).
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: Decision workflow for choosing a purification method.
Caption: Troubleshooting logic for column chromatography.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. TLC stains [reachdevices.com]
- 4. epfl.ch [epfl.ch]
- 5. This compound derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming solubility issues of 3-Aminopyridazine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-aminopyridazine compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound compounds?
A1: this compound and its derivatives are heterocyclic amines. Due to the basic nature of the amino group and the nitrogen atoms in the pyridazine ring, their aqueous solubility is typically pH-dependent.[1] Generally, they exhibit moderate to good solubility in polar organic solvents like DMSO and ethanol but have lower solubility in neutral aqueous solutions.[1] The addition of substituents can significantly alter solubility; for example, lipophilic groups like a propyl chain can decrease aqueous solubility.[1]
Q2: Why does my this compound compound precipitate when I dilute a concentrated stock solution into an aqueous buffer?
A2: This is a common issue for compounds with limited water solubility.[1] Precipitation often occurs when the final concentration of the compound in the assay exceeds its solubility limit in the aqueous buffer.[1] A concentrated stock, typically prepared in an organic solvent like DMSO, is diluted into the buffer. The final concentration of the organic co-solvent in the assay may not be high enough to keep the compound dissolved.[1]
Q3: What are the primary strategies to improve the aqueous solubility of these compounds?
A3: A variety of techniques can be used to enhance the solubility of poorly water-soluble drugs.[2] For this compound compounds, the most common and effective strategies include:
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pH Adjustment: Lowering the pH of the solution to protonate the basic nitrogen atoms, thereby forming a more soluble salt.[1][3]
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Use of Co-solvents: Increasing the concentration of a water-miscible organic solvent (like DMSO or ethanol) in the final solution.[4]
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Salt Formation: Preparing a stable salt of the compound, which often has a higher solubility and dissolution rate than the free base.[5][6]
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Use of Cyclodextrins: Employing cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the molecule, increasing its apparent water solubility.[7][8][9]
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Nanosuspensions: Reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity.[10][11][12]
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Solid Dispersions: Dispersing the compound in a water-soluble polymer matrix to improve its dissolution rate.[13][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Compound precipitates upon dilution into aqueous buffer.
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Initial Check:
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Verify Co-solvent Concentration: Confirm the final percentage of your organic solvent (e.g., DMSO) in the aqueous buffer. For many cell-based assays, this concentration should ideally be kept below 0.5% to avoid toxicity.[1]
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Visual Inspection: Carefully check all solutions for any visible signs of precipitation, even if it appears as a faint cloudiness. Microscopic precipitation can still lead to inaccurate results.[1]
-
-
Troubleshooting Steps & Solutions:
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pH Adjustment: Since this compound compounds are basic, lowering the pH of the aqueous buffer can significantly increase solubility.[1] Refer to Protocol 1 .
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Increase Co-solvent: If the experimental system can tolerate it, slightly increasing the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may maintain solubility.[1]
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Employ Cyclodextrins: Cyclodextrins are effective solubilizing agents that can be added to the aqueous buffer to form inclusion complexes.[1][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Refer to Protocol 3 .
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Lower Compound Concentration: The simplest approach may be to work with a lower final concentration of the compound that is within its solubility limit.
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Issue 2: Inconsistent or lower-than-expected potency in biological assays.
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Initial Check:
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Confirm Stock Concentration: Ensure the concentration of your stock solution is accurate.
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Re-check for Precipitation: Even slight, unobserved precipitation can drastically lower the effective concentration of the compound in the assay, leading to inconsistent results.[1]
-
-
Troubleshooting Steps & Solutions:
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Re-evaluate Solubilization Method: The current method may not be robust enough. Consider switching to a more effective technique as outlined in the protocols below.
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Filter the Final Solution: After diluting the stock into the final assay buffer, you can filter the solution through a 0.22 µm filter to remove any undissolved precipitate. Note that this will result in a lower, but saturated and consistent, final concentration.
-
Issue 3: Compound is difficult to dissolve in the primary stock solvent (e.g., DMSO).
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Initial Check:
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Purity of Compound: Ensure the compound is of high purity, as impurities can sometimes affect solubility.
-
Solvent Quality: Use high-purity, anhydrous-grade solvents.
-
-
Troubleshooting Steps & Solutions:
-
Gentle Heating: Gently warm the solution in a water bath (e.g., 37-50°C) while vortexing intermittently.[1] Be cautious, as excessive heat can cause degradation.
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Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up solid particles and facilitate dissolution.
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Try Alternative Solvents: If DMSO is not effective, consider other strong organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always check their compatibility with your specific assay.
-
Data Presentation
Quantitative solubility data for novel compounds is often determined experimentally. The tables below provide an example of how to structure such data, using a related compound, 6-chloropyridazin-3-amine, for illustration.
Table 1: Qualitative Solubility Profile of a Representative Aminopyridazine Compound
| Solvent/Solution | Solubility | Notes |
| Water (pH 7.0) | Sparingly Soluble | Solubility is low at neutral pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly Soluble | High salt concentrations may further decrease solubility (salting-out effect).[1] |
| Aqueous HCl (pH 2.0) | Soluble | Protonation of the amine and ring nitrogens leads to the formation of a highly soluble hydrochloride salt.[1] |
| DMSO, DMF | Highly Soluble | Common organic solvents for preparing concentrated stock solutions. |
| Ethanol, Methanol | Soluble | Often used as co-solvents in formulations.[15][16] |
Table 2: Example Quantitative Solubility of 6-Chloropyridazin-3-amine in Various Solvents
(Data adapted from experimental results for 6-chloropyridazin-3-amine)[15][16]
| Solvent | Temperature (°C) | Molar Fraction Solubility (x10³) |
| Methanol | 25 | 25.8 |
| 40 | 45.1 | |
| Ethanol | 25 | 15.3 |
| 40 | 28.9 | |
| n-Butanol | 25 | 6.5 |
| 40 | 13.7 | |
| Acetone | 25 | 50.2 |
| 40 | 91.5 |
Experimental Protocols & Methodologies
Protocol 1: Solubilization via pH Adjustment
This method involves forming a salt in situ by adding acid, which is highly effective for basic compounds like 3-aminopyridazines.
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Prepare Compound Stock: Prepare a concentrated stock solution of the this compound compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare Acid Stock: Prepare a stock solution of a biologically compatible acid, such as 1 M Hydrochloric Acid (HCl).
-
Acidify Compound Stock: To a small aliquot of the compound stock solution, add a molar equivalent of the acid. For a 10 mM stock, this creates the hydrochloride salt, which is generally more water-soluble.[1]
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Dilution and Final pH Check: Dilute the acidified stock solution into your final aqueous assay buffer.
-
Verify Final pH: Measure the pH of the final solution. If necessary, adjust it carefully to the desired pH for your assay using dilute acid or base. Be aware that significant pH changes can impact your biological system.[1]
Protocol 2: Solubilization using a Co-solvent
This is the most straightforward method but requires careful optimization to avoid solvent-induced artifacts in the assay.
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Prepare Stock Solution: Weigh a precise amount of the this compound compound. Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
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Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, use gentle warming (37°C) or sonication until the compound is fully dissolved.[1]
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Serial Dilution: Perform serial dilutions of the stock solution in pure DMSO to create intermediate concentrations.
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Final Dilution: Add a small volume of the appropriate DMSO stock solution to your pre-warmed aqueous assay buffer and mix immediately and thoroughly to avoid localized high concentrations that can cause precipitation. Ensure the final DMSO concentration remains below the tolerance limit of your assay (e.g., <0.5%).[1]
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins encapsulate the drug molecule, forming a complex with enhanced aqueous solubility.[7][9] This method is excellent for avoiding high concentrations of organic solvents.
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Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
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Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v). Gentle warming may be required to dissolve the cyclodextrin.
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Add Compound: Add the solid this compound compound directly to the cyclodextrin solution. Alternatively, add a small volume of a highly concentrated DMSO stock of your compound to the cyclodextrin solution while vortexing.
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Equilibrate: Tightly cap the vial and agitate the mixture (e.g., on a shaker or rotator) at a constant temperature for several hours (e.g., 2-24 hours) to allow for the formation of the inclusion complex.
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Clarify Solution: Centrifuge the solution at high speed to pellet any remaining undissolved compound. The resulting supernatant contains the solubilized drug-cyclodextrin complex.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting compound precipitation.
Mechanism of pH-Dependent Solubilization
Caption: Equilibrium shift of this compound in acidic vs. neutral pH.
Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a drug molecule by a cyclodextrin to form a soluble complex.
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. ijpbr.in [ijpbr.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of 3-Aminopyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 3-aminopyridazine. The following sections address common side reactions and offer solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions performed on this compound?
A1: Common functionalization reactions for this compound and its derivatives include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, acylation of the amino group, N-oxidation of the pyridazine ring nitrogens, and diazotization of the amino group for subsequent transformations.[1][2]
Q2: Why is regioselectivity a concern when functionalizing substituted 3-aminopyridazines?
A2: The pyridazine ring is electron-deficient, and the positions of the nitrogen atoms, along with any existing substituents, direct the regiochemical outcome of reactions. For instance, in electrophilic substitutions, the position of attack is influenced by the directing effects of both the amino group and the ring nitrogens. Similarly, in reactions like amination of polychloropyridazines, increasing the number of chlorine atoms can lead to a loss of regioselectivity.[1]
Q3: How can I monitor the progress of my this compound functionalization reaction?
A3: Reaction progress can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product and any byproducts.[3] For purification and final product analysis, High-Performance Liquid Chromatography (HPLC) is a valuable tool.[4][5][6]
Q4: What are the general approaches to purifying this compound derivatives?
A4: Common purification techniques include column chromatography on silica gel, recrystallization, and aqueous washes to remove water-soluble impurities.[3][7][8] The choice of method depends on the polarity and stability of the target compound and the nature of the impurities.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but it is often plagued by side reactions that lower the yield of the desired biaryl product.
Low yields in Suzuki-Miyaura coupling of this compound derivatives can be attributed to several factors, including catalyst deactivation and the formation of side products.
Table 1: Troubleshooting Low Yields in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more stable pre-catalyst. Ensure the reaction is conducted under strictly anaerobic conditions to prevent catalyst oxidation.[3] |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) to prevent degradation.[3] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., anhydrous toluene, dioxane, or a mixture with water).[3][9] |
| Low Reaction Temperature | Incrementally increase the reaction temperature by 10°C, as many Suzuki couplings require heating to proceed at an optimal rate.[3] |
Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl impurity.
Table 2: Minimizing Homocoupling in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[10] |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) salt such as Pd(OAc)₂. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[10][11] |
| Suboptimal Catalyst/Ligand | Screen different bulky, electron-rich phosphine ligands that can promote the desired reductive elimination over side reactions.[10] |
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, leading to a reduction in the yield of the cross-coupled product.
Table 3: Managing Protodeboronation in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution |
| Unstable Boronic Acid | Use more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which undergo a slow release of the boronic acid.[2][12] |
| Reaction pH | The pH of the reaction medium can significantly influence the rate of protodeboronation, especially for heteroaromatic boronic acids. Careful selection of the base is crucial.[2][12] |
| Suboptimal Reaction Conditions | Employ catalyst systems and conditions that promote a high rate of the desired cross-coupling, thus outcompeting the protodeboronation side reaction.[12] |
Experimental Workflow for Suzuki-Miyaura Coupling
Figure 1: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Acylation Reactions
Acylation of the 3-amino group is a common transformation, but can be complicated by diacylation and regioselectivity issues in more complex substrates.
The presence of two N-H bonds in the primary amino group of this compound allows for the possibility of diacylation, where two acyl groups are introduced onto the nitrogen atom.
Table 4: Controlling Diacylation of this compound
| Potential Cause | Suggested Solution |
| Excess Acylating Agent | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent relative to the this compound. |
| Strong Base | The use of a strong base can promote the formation of the diacylated product. Consider using a weaker base or performing the reaction in the absence of a base if the starting amine is sufficiently nucleophilic.[13] |
| High Reaction Temperature | Conduct the reaction at a lower temperature to favor the formation of the mono-acylated product. |
Experimental Protocol for Mono-acylation of 3-Amino-6-chloropyridazine
A general procedure for the N-acylation of 3-amino-6-chloropyridazine involves refluxing the amine with the corresponding acid anhydride.[10]
-
Reaction Setup: In a round-bottom flask, combine 3-amino-6-chloropyridazine (1 equivalent) and the desired acid anhydride (1.0-1.2 equivalents).
-
Reaction: Heat the mixture to reflux for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and purify the product, typically by recrystallization or column chromatography.
Logical Diagram for Troubleshooting Acylation Reactions
Figure 2: A troubleshooting guide for acylation reactions of this compound.
N-Oxidation Reactions
Unintended N-oxidation of the pyridazine ring can occur as a side reaction during other functionalization attempts, particularly when using oxidative reagents.
The nitrogen atoms of the pyridazine ring are susceptible to oxidation, which can lead to the formation of N-oxides as undesired byproducts.
Table 5: Preventing Unwanted N-Oxidation
| Potential Cause | Suggested Solution |
| Presence of Oxidizing Agents | Avoid the use of strong oxidizing agents if N-oxidation is not the desired transformation. If an oxidation is necessary elsewhere in the molecule, choose a reagent with high chemoselectivity. |
| Aerial Oxidation | For sensitive substrates, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent aerial oxidation of the pyridazine nitrogens.[14] |
| Protonation of the Ring Nitrogens | In some cases, protonating the ring nitrogens by performing the reaction under acidic conditions can protect them from oxidation.[14] |
Diazotization Reactions
Diazotization of this compound creates a reactive diazonium salt intermediate that can be used for various subsequent reactions. However, the instability of this intermediate can lead to side reactions.
Heteroaromatic diazonium salts can be unstable, leading to undesired decomposition pathways and the formation of byproducts.
Table 6: Stabilizing Diazonium Salt Intermediates
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Diazotization reactions should be carried out at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[15][16] |
| Unstable Diazonium Salt | The diazonium salt is often not isolated and is used in situ immediately after its formation in a subsequent coupling or substitution reaction.[15][16] |
| Suboptimal Reaction Conditions | Use of isopentyl nitrite in a continuous flow system has been shown to be effective for the hydrodediazoniation of challenging heterocyclic amines, overcoming issues with unstable intermediates in batch processes.[17] |
Experimental Protocol for Diazotization of an Aminopyridine Derivative
The following is a general protocol adapted for the diazotization of an aminopyridine derivative, which should be performed with caution for this compound due to the potential instability of the diazonium salt.[15][16]
-
Dissolution: Dissolve the this compound derivative in a suitable mineral acid (e.g., HCl or H₂SO₄).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in cold water and add it dropwise to the cooled aminopyridazine solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.
-
In situ Use: The resulting solution containing the diazonium salt should be used immediately in the next reaction step.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 13. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalyst Selection for 3-Aminopyridazine Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing catalyst systems for the coupling reactions of 3-aminopyridazine derivatives. The following sections offer solutions to common experimental challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for the coupling of this compound?
A1: The this compound scaffold presents unique challenges due to its electronic properties. The pyridazine ring is electron-deficient, which can deactivate it towards certain reactions.[1] Furthermore, the nitrogen atoms in the ring, particularly the lone pair on the amino group, can coordinate with the palladium catalyst.[1][2] This coordination can inhibit or deactivate the catalyst, leading to low yields or reaction failure.[2] Therefore, a carefully selected catalyst system, especially the ligand, is crucial to stabilize the metal center, modulate its reactivity, and facilitate the desired catalytic cycle while minimizing inhibition.[1]
Q2: What are the primary catalytic methods used for functionalizing this compound?
A2: The most common and versatile methods are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: Used to form new carbon-carbon (C-C) bonds by coupling a halogenated aminopyridazine with a boronic acid or ester. This is a widely used method to introduce aryl or heteroaryl substituents.[3][4]
-
Buchwald-Hartwig Amination: Employed to create carbon-nitrogen (C-N) bonds by coupling a halogenated aminopyridazine with a primary or secondary amine.[5][6] This reaction is essential for synthesizing more complex substituted aminopyridazines.
Q3: How does the free amino group on the pyridazine ring specifically affect coupling reactions?
A3: The free amino group has two main effects. Electronically, it is an electron-donating group, which can make the adjacent carbon-halide bond less reactive towards the initial oxidative addition step in the catalytic cycle.[2] Kinetically, the lone pair of electrons on the amino nitrogen can chelate to the palladium center, forming a stable complex that can slow down or halt the catalytic cycle, a phenomenon known as catalyst inhibition.[2][7] In some cases, protecting the amino group may be considered to circumvent these issues.[2]
Q4: What is the general role of ligands and bases in optimizing these reactions?
A4:
-
Ligands: Ligands, typically bulky and electron-rich phosphines, are essential for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[1] For challenging substrates like this compound, sterically hindered biaryl phosphine ligands (e.g., RuPhos, BrettPhos, SPhos) have proven effective.[7][8][9] The choice of ligand can significantly impact reaction rate, yield, and the suppression of side reactions.[3]
-
Bases: A base is required to activate the coupling partners and facilitate the catalytic cycle. The choice and strength of the base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, LiHMDS) can influence reaction outcomes.[7][10] The base must be strong enough to promote the reaction but should not cause degradation of the starting materials or products. Anhydrous conditions and the use of appropriate bases can minimize side reactions like deboronation.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My coupling reaction shows very low yield or fails to proceed. What are the initial checks I should perform?
A: When troubleshooting a low-yield reaction, a systematic evaluation is key.
-
Purity of Reagents: Confirm the purity and integrity of your starting materials, especially the boronic acid/ester and the amine coupling partner. Pyridine derivatives and organometallic reagents can be sensitive to air and moisture.[1] Consider using fresh, high-purity reagents.[10]
-
Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions. Oxygen can lead to the homocoupling of boronic acids and deactivate the Pd(0) catalyst.[3][10] Thoroughly degas the solvent and reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[3]
Issue 2: Significant Formation of Side Products
Q: My Suzuki-Miyaura reaction is producing a large amount of a homocoupled biaryl side product from the boronic acid. How can I minimize this?
A: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[3]
-
Thorough Degassing: The most critical step is to rigorously deoxygenate the reaction mixture and solvent by bubbling with argon or nitrogen before adding the palladium catalyst.[3][10]
-
Order of Addition: In some cases, pre-heating the mixture of the catalyst, base, and aryl halide before adding the boronic acid can reduce the likelihood of homocoupling.[3]
-
Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
Q: I am observing significant protodeboronation (loss of the boronic acid group) or dehalogenation of my starting material. What is the cause and solution?
A: These side reactions are often caused by residual water or other protic sources in the reaction mixture.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.[3] Using anhydrous solvents and bases is critical.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of these side reactions.[3] Screening different base/solvent combinations may be necessary. For instance, using anhydrous aprotic solvents can often reduce the extent of these side reactions.[3]
Issue 3: Catalyst and Ligand Selection
Q: I've tried standard conditions with no success. How should I approach the selection of a more specialized catalyst system?
A: For challenging substrates like this compound, screening different ligands is often necessary. Bulky, electron-rich biarylmonophosphine ligands are frequently effective.
-
For C-N Coupling (Buchwald-Hartwig): Ligands like RuPhos and BrettPhos, often used with their corresponding precatalysts, have shown outstanding results for coupling primary and secondary amines with 3-halo-2-aminopyridines, a closely related substrate.[7][9]
-
For C-C Coupling (Suzuki-Miyaura): Ligands such as SPhos or dppf are robust choices.[6][10] For particularly difficult couplings, more specialized Buchwald ligands may be required.[11]
-
Base Selection: The choice of base is tied to the ligand and substrates. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are often used with Buchwald-Hartwig reactions, while carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common in Suzuki couplings.[7]
Data Presentation: Catalyst System Optimization
The following tables summarize data from studies on related aminopyridine couplings, providing a starting point for optimization.
Table 1: Ligand Screen for the C-N Cross-Coupling of 3-Bromo-2-aminopyridine with Morpholine [7]
| Ligand | Palladium Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| XPhos (L1) | Pd₂(dba)₃ (2) | LiHMDS (2.5) | THF | 65 | 40 |
| RuPhos (L3) | Pd₂(dba)₃ (2) | LiHMDS (2.5) | THF | 65 | 71 |
| SPhos (L4) | Pd₂(dba)₃ (2) | LiHMDS (2.5) | THF | 65 | 76 |
| BINAP (L9) | Pd₂(dba)₃ (2) | LiHMDS (2.5) | THF | 65 | 71 |
| RuPhos Precatalyst | (2) | LiHMDS (2.5) | THF | 65 | 83 |
Data adapted from a study on 3-bromo-2-aminopyridine, which presents similar challenges to this compound derivatives.
Table 2: Effect of Base and Solvent on C-N Coupling Yield [7]
| Base | Solvent | Temp (°C) | Yield (%) |
| LiHMDS | THF | 65 | 83 |
| LiHMDS | Dioxane | 90 | ~83 |
| LiHMDS | Toluene | 90 | 0 |
| NaOtBu | THF | 65 | Ineffective |
| K₃PO₄ | THF | 65 | Ineffective |
| Cs₂CO₃ | THF | 65 | Ineffective |
Conditions based on the RuPhos precatalyst system from Table 1.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Amino-6-halopyridazine
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 3-amino-6-halopyridazine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle 3-5 times. Add the anhydrous solvent (e.g., dioxane/water, toluene) via syringe.[10] Degas the resulting suspension by bubbling argon through it for 15-20 minutes.[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a pre-formed complex) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 3-Halopyridazine Derivative
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., RuPhos G3, 1-2 mol%), the ligand (if needed), and the base (e.g., LiHMDS or NaOtBu, 1.5-2.5 equiv) to an oven-dried Schlenk flask.[7]
-
Reagent Addition: Add the 3-halopyridazine derivative (1.0 equiv), the amine coupling partner (1.2 equiv), and the anhydrous solvent (e.g., THF, dioxane, or toluene).
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
troubleshooting low yields in Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki-Miyaura reaction with 3-amino-6-chloropyridazine is showing little to no conversion to the desired product. What are the potential causes and how can I address them?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions. The electron-deficient nature of the pyridazine ring and the presence of two nitrogen atoms can lead to catalyst inhibition, making this substrate particularly challenging.[1]
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Oxidation: Pd(0) species are susceptible to oxidation by atmospheric oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Decomposition: Some palladium sources, like Pd₂(dba)₃, can degrade over time. It is advisable to use a fresh, reliable catalyst source.[2]
-
Inefficient Reduction of Pre-catalyst: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2][3]
-
Catalyst Inhibition: The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] Using bulky, electron-rich phosphine ligands can sometimes mitigate this issue.
-
-
Poor Quality or Unstable Boronic Acid/Ester: Boronic acids are prone to degradation, especially through protodeboronation, which is exacerbated by high temperatures and aqueous basic conditions.[1][2]
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic esters, such as pinacol esters, which are less susceptible to hydrolysis.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed. Incrementally increase the reaction temperature (e.g., in 10°C steps) to find the optimal point without causing significant degradation.[2][4] Many Suzuki couplings are run at temperatures between 80-120°C.[3][4]
-
Base: The choice and amount of base are critical. A base that is too weak may not facilitate the transmetalation step effectively. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be beneficial.[4]
-
Solvent: The solvent system plays a crucial role in solubility and reaction kinetics. Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, DME) and water.[3][4] Anhydrous conditions with aprotic solvents may be necessary in some cases to reduce side reactions.[3]
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am observing significant amounts of side products, leading to a low yield of the desired coupled product. What are these side products and how can I minimize their formation?
Answer:
Several side reactions are common in the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine, leading to reduced yields and purification challenges.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl byproduct from the boronic acid coupling with itself.
-
Cause: Often promoted by the presence of oxygen or inefficient transmetalation.[1][3]
-
Solution:
-
Rigorous Degassing: Thoroughly degas the reaction mixture and solvents to remove dissolved oxygen.[2][3]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) pre-catalyst.[2][3]
-
Control Reagent Addition: In some cases, pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can help.[3]
-
-
-
Protodeboronation: The boronic acid is converted back to the corresponding arene before it can couple.
-
Cause: Hydrolysis of the boronic acid, often favored by high temperatures and prolonged reaction times in aqueous basic media.[1]
-
Solution:
-
-
Dehalogenation: The chloro group on the pyridazine is replaced by a hydrogen atom.
-
Cause: Can be mediated by palladium hydride species present in the reaction.[1]
-
Solution: This is often difficult to completely eliminate but can sometimes be minimized by optimizing the ligand and base.
-
-
Pyridazinone Formation: The chloro group is displaced by a hydroxyl group, forming a pyridazinone derivative.
-
Cause: Hydrolysis of the pyridazine ring, especially at elevated temperatures in the presence of water and a base.[3]
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine?
A1: A common starting point involves using 3-amino-6-chloropyridazine (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst like Pd(PPh₃)₄ (1-5 mol%), and a base such as K₂CO₃ or Na₂CO₃ (2-3 equivalents).[3][4] A mixture of an organic solvent like DME, dioxane, or toluene with water is often used, and the reaction is typically heated to 80-100°C under an inert atmosphere.[3]
Q2: How critical is the purity of the reagents and the inertness of the atmosphere?
A2: Both are extremely critical. The Suzuki-Miyaura coupling is sensitive to impurities and oxygen. Oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[2] Impurities in reagents or solvents can also interfere with the catalytic cycle. Therefore, using high-purity reagents, anhydrous solvents (if required), and maintaining a strictly inert atmosphere through proper degassing and the use of techniques like a Schlenk line are essential for achieving good yields.[5]
Q3: Can the amino group on the 3-amino-6-chloropyridazine interfere with the reaction?
A3: Yes, the nitrogen atoms in both the pyridazine ring and the exocyclic amino group can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, which is a known challenge with this class of substrates.[1] While unprotected amines can be used, if persistent low yields are an issue, protection of the amino group could be considered, although this adds extra steps to the synthesis.
Q4: My desired product is formed, but it is difficult to purify from the reaction mixture. Any suggestions?
A4: Purification can be challenging due to the presence of closely eluting side products or residual starting materials.
-
Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some water-soluble impurities. Washing the organic layer with water and brine is a standard procedure.[3]
-
Column Chromatography: Silica gel column chromatography is the most common purification method. Careful selection of the eluent system is key to achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[3]
Data Summary Tables
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of 3-amino-6-chloropyridazine
| Parameter | Recommended Range/Value | Notes |
| Aryl Halide | 1.0 eq | 3-amino-6-chloropyridazine |
| Boronic Acid/Ester | 1.2 - 1.5 eq | A slight excess is common to drive the reaction to completion.[3][4] |
| Palladium Catalyst | 1 - 5 mol% | Higher catalyst loading may be needed for challenging substrates.[4] |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used.[2] |
| Base | 2.0 - 3.0 eq | K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3][4] |
| Temperature | 80 - 120 °C | Optimization is often required.[3][4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of 3-amino-6-chloropyridazine
This protocol is a generalized procedure based on literature reports and should be optimized for specific substrates.[3]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine 3-amino-6-chloropyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., sodium carbonate, 2 equivalents).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three to five times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of DME and water) via cannula or syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure the removal of all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.
Visualizations
Caption: General synthetic workflow for 3-amino-6-substituted pyridazines.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Relationship between reactants, the desired product, and common side products.
References
Technical Support Center: Synthesis of 3-Aminopyridazines via Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-aminopyridazines, with a specific focus on preventing the homocoupling of boronic acids.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Biaryl Byproduct
Question: My Suzuki-Miyaura reaction to synthesize a 3-amino-6-arylpyridazine is producing a low yield of the desired product, and I am observing a significant amount of a symmetrical biaryl, which I suspect is the homocoupling product of my boronic acid. How can I minimize this side reaction?
Possible Causes and Solutions:
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.[1][2] Here are targeted strategies to mitigate this issue:
-
Deoxygenate the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[1]
-
Protocol: Before adding the palladium catalyst, thoroughly degas the solvent and the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes. For particularly sensitive reactions, a freeze-pump-thaw cycle is recommended for the solvent. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Choice of Palladium Precatalyst: Pd(II) precatalysts require in situ reduction to the active Pd(0) species. This reduction process can sometimes favor homocoupling.
-
Recommendation: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step. If a Pd(II) source like Pd(OAc)₂ or PdCl₂ is used, consider adding a mild reducing agent.
-
-
Addition of a Mild Reducing Agent: To counteract any Pd(II) species present, a mild reducing agent can be introduced.
-
Protocol: Add 1-2 equivalents of potassium formate to the reaction mixture before the addition of the palladium catalyst. This can help ensure the palladium remains in its active Pd(0) state without interfering with the main catalytic cycle.[2]
-
-
Optimize Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and influencing the rates of the desired cross-coupling versus undesired side reactions.
-
Recommendation: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step to form the desired product, thereby outcompeting the homocoupling pathway. Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands, which have shown efficacy in minimizing side reactions in challenging couplings.
-
-
Control Reaction Temperature and Reagent Addition:
-
Strategy: Pre-heating the reaction mixture containing the 3-amino-halopyridazine, base, and catalyst before the addition of the boronic acid can sometimes reduce the incidence of homocoupling.[3]
-
Issue 2: Low or No Conversion of Starting Materials
Question: My Suzuki coupling reaction is not proceeding, and I am recovering my starting 3-amino-halopyridazine and observing some degradation of my boronic acid. What could be the issue?
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may be inhibited.
-
Troubleshooting:
-
If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction.
-
The primary amine on the 3-aminopyridazine can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The choice of a suitable bulky ligand can often overcome this inhibition.
-
-
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (hydrolysis), particularly at elevated temperatures and in the presence of aqueous bases.
-
Troubleshooting:
-
Use freshly opened or purified boronic acid.
-
Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA (N-methyliminodiacetic acid) boronates, which release the boronic acid slowly under the reaction conditions.
-
Minimize the reaction time and use the lowest effective temperature.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step and the overall reaction rate.
-
Troubleshooting:
-
Ensure the base is strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials or product. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
The solvent system must be appropriate for all components of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) with water is often used to dissolve the inorganic base. Ensure all solvents are of high purity and appropriately degassed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid homocoupling in Suzuki reactions?
A1: The most commonly accepted mechanism involves the reaction of two molecules of the boronic acid, catalyzed by a Pd(II) species. This is often initiated by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II). The Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the symmetrical biaryl and regenerate a Pd(0) species, which can be re-oxidized to continue the unwanted cycle.
Q2: Can the halide on my this compound (Cl vs. Br vs. I) affect the likelihood of homocoupling?
A2: Yes. The reactivity of the C-X bond (I > Br > Cl) influences the rate of oxidative addition. With more reactive halides like iodides and bromides, the oxidative addition step is typically faster. If this step is efficient and keeps the concentration of the active catalyst engaged in the main cycle, it can help to suppress the competing homocoupling pathway. Less reactive chlorides may require more forcing conditions (higher temperatures, more active catalysts), which can sometimes increase the propensity for side reactions if not carefully optimized.
Q3: Are there any other common side reactions to be aware of when synthesizing 3-aminopyridazines?
A3: Besides homocoupling, another potential side reaction is the formation of a pyridazinone derivative. This can occur through hydrolysis of the halide at the 6-position, especially at elevated temperatures in the presence of water and a base. Using anhydrous conditions and carefully controlling the reaction temperature can help to minimize this byproduct. Protodeboronation of the boronic acid is another common side reaction that leads to the formation of an arene byproduct and reduces the yield of the desired coupled product.
Q4: How can I effectively monitor my reaction for the formation of the homocoupling byproduct?
A4: The homocoupling product will have a distinct retention factor (Rf) on a TLC plate and a different retention time in LC-MS analysis compared to your starting materials and the desired product. The symmetrical biaryl byproduct will have a molecular weight corresponding to the dimer of the boronic acid's aryl group. Regular monitoring of the reaction by TLC or LC-MS will allow you to track the consumption of starting materials and the formation of both the desired product and any significant byproducts.
Data Presentation
The following tables provide representative data illustrating the impact of various reaction parameters on the yield of the desired 3-amino-6-arylpyridazine and the formation of the homocoupled biaryl byproduct. Note: These values are illustrative and intended to demonstrate general trends.
Table 1: Effect of Palladium Catalyst and Ligand on Homocoupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of 3-amino-6-arylpyridazine (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 45 | 30 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 10 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | <5 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 85 | <8 |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Yield of 3-amino-6-arylpyridazine (%) | Homocoupling Byproduct (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 | 10 |
| 2 | Pd(PPh₃)₄ (5%) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 82 | 7 |
| 3 | Pd(PPh₃)₄ (5%) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 88 | <5 |
| 4 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 72 | 12 |
| 5 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 78 | 9 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
3-Amino-6-chloropyridazine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-amino-6-chloropyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask, and then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe in a ratio of approximately 4:1 to 5:1 (organic solvent:water). The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-amino-6-arylpyridazine product.
Visualizations
Caption: Desired Suzuki-Miyaura cycle vs. the competing homocoupling pathway.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
References
Technical Support Center: Stability and Degradation of 3-Aminopyridazine Derivatives
Welcome to the technical support center for 3-aminopyridazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development activities.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound derivatives.
Q1: What are the primary factors that influence the stability of this compound derivatives?
A1: The stability of this compound derivatives is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The pyridazine ring, in particular, can be susceptible to photodegradation.[2]
Q2: My solution of a this compound derivative has changed color. What does this indicate?
A2: A change in color, such as yellowing, may suggest degradation of the compound.[2] This can be triggered by exposure to light, elevated temperatures, or pH instability.[2] It is advisable to prepare fresh solutions and protect them from light.[2]
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to the degradation of my this compound derivative?
A3: Yes, the appearance of new peaks in a chromatogram is a strong indicator of degradation.[2] Potential degradation pathways include oxidation of the amino group and modifications to the pyridazine ring.[3][4] To confirm if these are degradation products, you can perform forced degradation studies.[1][5][6]
Q4: What are the recommended storage conditions for stock solutions of this compound derivatives?
A4: To ensure the longevity of your stock solutions, store them at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage) in tightly sealed, light-protected containers.[2] It's also important to avoid repeated freeze-thaw cycles.[2]
Q5: Which solvents are recommended for dissolving this compound derivatives to enhance stability?
A5: The choice of solvent can significantly impact stability. Use high-purity solvents and consider the pH of the final solution. A slightly acidic to neutral pH is often preferable to minimize degradation.[2] Always perform initial solubility and stability tests in your specific buffer system.[2]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions under recommended conditions (low temperature, protected from light).[2] |
| Formation of precipitates in solution | Poor solubility or pH-dependent stability. | Adjust the pH of the solution. Consider using a co-solvent. Perform solubility studies to determine the optimal solvent system. |
| Loss of biological activity | Degradation of the active compound. | Confirm the integrity of the compound using analytical techniques like HPLC or LC-MS. Review storage and handling procedures to prevent degradation. |
| Unexpected reaction byproducts | Instability of the this compound derivative under reaction conditions. | Investigate the compatibility of the derivative with other reagents. Consider modifying the reaction conditions (e.g., temperature, pH, atmosphere). |
III. Degradation Pathways
Understanding the potential degradation pathways of this compound derivatives is crucial for developing stable formulations and interpreting experimental results. The primary degradation routes include oxidation, hydrolysis, and photolysis.
Oxidative Degradation
Oxidative degradation is a common pathway for aminopyridine derivatives, often initiated by exposure to air or oxidizing agents like hydrogen peroxide.[3][7] The amino group and the nitrogen atoms in the pyridazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[3][4]
Hydrolytic Degradation
Hydrolysis can occur under acidic or basic conditions, potentially leading to the cleavage of functional groups or the opening of the pyridazine ring. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation.[2] This can involve complex reactions, including ring cleavage and the formation of various photoproducts.[8][9][10]
Below is a generalized diagram illustrating potential degradation pathways.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) N-Oxidation of this compound Derivatives [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Aminopyridazine
This guide provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 3-aminopyridazine for preclinical studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
A1: For preclinical and larger-scale synthesis, the most prevalent routes start from commercially available chloropyridazines. The two main strategies are:
-
Amination of 3-chloropyridazine: Direct nucleophilic substitution of the chlorine atom with an amino group using ammonia or an ammonia equivalent.
-
Two-step synthesis from 3,6-dichloropyridazine: This involves an initial selective amination to form 3-amino-6-chloropyridazine, followed by a dehalogenation step. This route is often preferred for large-scale synthesis due to the lower cost and high availability of the starting material, 3,6-dichloropyridazine.[1][2]
Q2: What are the primary challenges when scaling up the amination of 3,6-dichloropyridazine?
A2: Key challenges include:
-
Reaction Control: The reaction often requires elevated temperatures (100-180 °C) and pressure, which necessitates the use of certified pressure reactors for safety and efficiency on a larger scale.[1]
-
Selectivity: Over-reaction can lead to the formation of the di-aminated byproduct. Controlling the stoichiometry of ammonia and the reaction time is crucial.
-
Work-up and Purification: Isolating the product from the reaction mixture can be challenging. Purification methods like recrystallization or column chromatography are often required to achieve the high purity needed for preclinical studies.[2]
-
Safety: Handling large quantities of aqueous ammonia and operating reactions under pressure requires strict adherence to safety protocols.
Q3: Which analytical methods are recommended for monitoring reaction progress and final product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting material and formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction conversion, monitoring impurity profiles, and determining the final purity of this compound. Purity is often calculated by HPLC internal standard method.[2]
Q4: How can I minimize the formation of pyridazinone impurities?
A4: Pyridazinone impurities can form via hydrolysis of the chloropyridazine starting material, especially at high temperatures in the presence of water and base.[3] To minimize this:
-
Control Temperature: Operate at the lowest effective temperature.
-
Use Anhydrous Conditions (if applicable): While many protocols use aqueous ammonia, ensuring other solvents are dry can help if applicable to the specific route.[3]
-
Limit Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.
Troubleshooting Guide
Issue 1: Low Yield of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
-
Question: My amination reaction of 3,6-dichloropyridazine is resulting in a low yield. What are the likely causes and solutions?
-
Possible Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient time, temperature, or pressure.
-
Solution: Monitor the reaction using TLC or GC to confirm the consumption of the starting material. If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.[1] Ensure the reaction vessel is properly sealed to maintain pressure.
-
-
Possible Cause 2: Suboptimal Reagent Ratio. The molar ratio of 3,6-dichloropyridazine to ammonia is critical for achieving good conversion and selectivity.
-
Solution: The optimal ratio of 3,6-dichloropyridazine to ammonia can range from 1:0.5 to 1:7.5 (molar ratio).[1] Experiment with different ratios within this range to find the optimal conditions for your specific scale and equipment.
-
-
Possible Cause 3: Product Loss During Work-up. The product may be lost during extraction or purification steps.
-
Solution: After the reaction, the product can be isolated by cooling the mixture to induce precipitation and then filtering the solid.[2] If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Issue 2: Significant Formation of Diaminated Byproduct
-
Question: I am observing a significant amount of the diamino-pyridazine byproduct in my reaction. How can I improve selectivity for the mono-aminated product?
-
Possible Cause: Excessive Ammonia Concentration or Reaction Time. High concentrations of ammonia or prolonged reaction times can promote the second amination reaction.
-
Solution: Reduce the molar equivalent of ammonia used. Carefully monitor the reaction and stop it as soon as the starting material, 3,6-dichloropyridazine, is consumed, before significant amounts of the mono-amino product convert to the diamino byproduct.
-
Issue 3: Difficulty in Removing Impurities During Purification
-
Question: I am struggling to achieve high purity (>98%) for my final this compound product. What purification strategies are effective at scale?
-
Possible Cause: Co-eluting or Co-crystallizing Impurities. Unreacted starting materials or side products may have similar physical properties to the desired product.
-
Solution 1: Recrystallization. This is a highly effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol, water, or mixtures) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Solution 2: Column Chromatography. While less ideal for very large scales, flash column chromatography is excellent for achieving high purity on multi-gram to kilogram scales.[2] A gradient elution with a solvent system like ethyl acetate/hexane can effectively separate the product from impurities.
-
Solution 3: Acid-Base Extraction. As an amine, this compound can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified and the pure product re-extracted into an organic solvent.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Synthesis of 3-Amino-6-chloropyridazine
| Parameter | Method A[1] | Method B[3] |
|---|---|---|
| Starting Material | 3,6-Dichloropyridazine | 3,6-Dichloropyridazine |
| Reagent | Aqueous Ammonia | Aqueous Ammonia |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 30-180 °C | 100 °C |
| Time | 5-26 hours | 9 hours |
| Scale | Not specified | 20 mmol |
| Work-up | Purification | Rotary evaporation |
| Reported Purity | High purity | Crude product |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
This protocol is adapted from patent literature and is suitable for scale-up.[1][3]
-
Materials:
-
3,6-Dichloropyridazine
-
Aqueous Ammonia (28-30%)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Pressure-rated reaction vessel with stirring mechanism and temperature control
-
-
Procedure:
-
Reaction Setup: In a pressure vessel, charge 3,6-dichloropyridazine (e.g., 149 g, 1.0 mol). Add dichloromethane (e.g., 1.5 L) and aqueous ammonia (e.g., 227 g, 3.75 mol).
-
Reaction: Seal the vessel securely. Begin stirring and heat the mixture to 100-120 °C. The internal pressure will increase. Maintain this temperature for 9-12 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (after carefully cooling and de-pressurizing the vessel) and analyzing them by TLC or GC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent any residual pressure. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.
-
Protocol 2: Catalytic Hydrogenation (Dehalogenation) to this compound
This protocol describes a general method for dehalogenation.[4]
-
Materials:
-
3-Amino-6-chloropyridazine
-
Palladium on activated carbon (10% Pd/C)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol
-
Hydrogen gas source
-
-
Procedure:
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (e.g., 129.5 g, 1.0 mol) in methanol (1 L), add sodium bicarbonate (84 g, 1.0 mol) and 10% Pd/C (e.g., 1-5 mol%).
-
Hydrogenation: Seal the reaction vessel and flush it with hydrogen gas three times. Stir the suspension at room temperature under a hydrogen atmosphere (1 atm or higher, depending on equipment) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Work-up: Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate in vacuo. The resulting residue can be purified by column chromatography or recrystallization to yield pure this compound.
-
Visualizations
Caption: A common two-step synthesis route for this compound.
Caption: Standard operational workflow for chemical synthesis scale-up.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 3-Aminopyridazine Synthesis
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminopyridazine and its derivatives. The focus is on identifying and mitigating byproduct formation, particularly in the common synthetic route starting from 3,6-dichloropyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, and how can they be identified?
A1: The primary synthesis route involves the nucleophilic substitution of one chlorine atom on 3,6-dichloropyridazine with an amino group using ammonia.[1] During this process, several byproducts can form.
Common Byproducts:
-
Unreacted Starting Material (3,6-dichloropyridazine): Incomplete reaction is a common source of this impurity.
-
3,6-Diaminopyridazine: This over-reaction product occurs when both chlorine atoms are substituted by amino groups. It is more likely at higher temperatures, longer reaction times, or with a large excess of ammonia.
-
6-Chloropyridazin-3(2H)-one: This hydrolysis byproduct can form if water is present in the reaction mixture, especially at elevated temperatures. The chlorine atom is susceptible to substitution by a hydroxyl group.[2]
-
Polymeric Tar: Under harsh conditions, pyridazine derivatives can be prone to polymerization, resulting in intractable tar-like substances.
Identification Methods: The progress of the reaction and the purity of the product can be monitored using standard analytical techniques.[3][4]
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the reaction mixture. The product, starting material, and major byproducts will typically have different Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile components in the crude reaction mixture. It can separate the desired product from byproducts and provide their mass spectra for structural confirmation.[3]
-
High-Performance Liquid Chromatography (HPLC): Useful for both monitoring reaction progress and assessing the final purity of the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying impurities after isolation.
Q2: My synthesis of 3-amino-6-chloropyridazine shows low yield and multiple spots on my TLC plate. How can I optimize the reaction to minimize byproducts?
A2: Low yield and multiple impurities are typically due to unoptimized reaction conditions. The key is to find a balance that favors the mono-substitution product.
Troubleshooting Steps:
-
Control Stoichiometry: The molar ratio of 3,6-dichloropyridazine to ammonia is critical. A large excess of ammonia can favor the formation of the di-aminated byproduct. A typical ratio is between 1:1.5 and 1:3 of dichloropyridazine to ammonia.[3]
-
Temperature and Time Management: The reaction is highly temperature-dependent. High temperatures (e.g., >150°C) or prolonged reaction times can lead to increased formation of both the di-amino and hydrolysis byproducts.[3] Monitor the reaction closely (e.g., every hour by TLC/GC) to stop it once the starting material is consumed, avoiding over-reaction.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. While aqueous ammonia is common, using solvents like methanol, ethanol, or DMF can alter the solubility of reactants and influence the product distribution.[3]
-
Pressure: Reactions are often performed under pressure in a sealed vessel to maintain the concentration of ammonia and reach necessary temperatures (100-130°C) without boiling off the solvent/reagents.[5]
The following table summarizes data from various reported syntheses of 3-amino-6-chloropyridazine, illustrating the impact of different conditions.
| Starting Material | Reagent (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Aqueous Ammonia (1:3) | Water | 120 | 7 | 93.8 | [3] |
| 3,6-Dichloropyridazine | Aqueous Ammonia (1:3) | DMF | 130 | 7 | - | [3] |
| 3,6-Dichloropyridazine | Aqueous Ammonia (1:3.75) | Methanol | 85 | 5 | 91.4 | [3] |
| 3,6-Dichloropyridazine | 25% Aqueous Ammonia | None | 100 | 12 | 96 | [5] |
| 3,6-Dichloropyridazine | 25% Aqueous Ammonia | None | 150 | 4 | - | [5] |
Q3: How can I effectively purify crude this compound or its chlorinated precursor?
A3: Purification is essential to remove unreacted starting materials and byproducts. A multi-step approach is often the most effective.
Recommended Purification Workflow:
-
Initial Work-up: After the reaction is complete, the mixture is typically cooled to precipitate the crude product. The solid can be collected by filtration and washed with water to remove excess ammonia and other water-soluble impurities.[4][5]
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is crucial. Solvents like ethanol, methanol, or benzene/ligroin mixtures have been used effectively for aminopyridine and aminopyridazine derivatives.[6][7] The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Silica Gel Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is the next step. A mobile phase with a gradient of polarity, such as hexane/ethyl acetate or dichloromethane/methanol, is typically used to separate the desired compound from closely related impurities.[3][4][7]
Experimental Protocols
Protocol 1: General Procedure for TLC Analysis
-
Plate: Silica gel 60 F₂₅₄ aluminum-backed plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate. Also spot standards of the starting material if available.
-
Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm). The product, being an amine, may also be visualized using a potassium permanganate stain.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product in a flask and add the minimum amount of a suitable hot solvent (e.g., ethanol) to dissolve it completely.[7]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.[7]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualized Workflows and Pathways
// Nodes SM [label="3,6-Dichloropyridazine", fillcolor="#FBBC05", fontcolor="#202124"]; NH3 [label="+ NH₃", shape=plaintext]; H2O [label="+ H₂O\n(Hydrolysis)", shape=plaintext, fontcolor="#EA4335"];
Product [label="Desired Product:\n3-Amino-6-chloropyridazine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, width=2.5]; Byproduct1 [label="Byproduct:\n3,6-Diaminopyridazine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, width=2.5]; Byproduct2 [label="Byproduct:\n6-Chloropyridazin-3(2H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, width=2.5];
// Edges SM -> NH3 [arrowhead=none]; NH3 -> Product [label="Mono-substitution\n(Desired Path)"];
Product -> Byproduct1 [label="+ NH₃\n(Over-reaction)"]; SM -> Byproduct2 [label="High Temp.", color="#EA4335", style=dashed]; H2O -> Byproduct2 [arrowhead=none, color="#EA4335", style=dashed]; } DOT Caption: Key reaction pathways and byproduct formation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
3-Aminopyridazine Derivatives: A Comparative Analysis of Efficacy in Neuroinflammation and Vasodilation
For Immediate Release
[City, State] – December 13, 2025 – Emerging research highlights the therapeutic potential of 3-aminopyridazine derivatives in tackling both neuroinflammatory disorders and cardiovascular conditions. This guide provides a comprehensive comparison of the efficacy of these novel compounds against established drugs, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Anti-Neuroinflammatory Efficacy: A Promising Alternative to Donepezil
Recent studies have identified this compound derivatives as potent anti-neuroinflammatory agents, offering a potential new strategy for diseases like Alzheimer's. One notable derivative, compound 14 , has demonstrated comparable in vivo efficacy to the widely used Alzheimer's drug, donepezil, in mitigating spatial learning and working memory impairments in an Aβ-induced mouse model.
The anti-inflammatory activity of these compounds is attributed to their ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), in activated microglial cells.
Quantitative Comparison of Anti-Neuroinflammatory Activity
The following table summarizes the in vitro efficacy of various this compound derivatives in inhibiting IL-1β synthesis in lipopolysaccharide (LPS)-activated BV-2 mouse microglia cells.
| Compound | IC50 for IL-1β Inhibition (µM) |
| Compound 14 | 2.4 |
| Minozac (Compound 1b) | 11.4 |
| 3-methoxy analogue (Cpd 8) | Superior to Minozac |
| Donepezil | Suppresses IL-1β expression |
Note: A direct IC50 value for Donepezil in the same assay was not available in the reviewed literature; however, studies confirm its ability to suppress IL-1β expression, providing a basis for its anti-neuroinflammatory effect.[1]
Signaling Pathway of Neuroinflammation
The diagram below illustrates the signaling cascade leading to neuroinflammation, a key target for both this compound derivatives and donepezil.
Caption: A diagram showing the LPS-induced TLR4/MyD88/NF-κB signaling pathway leading to IL-1β production and its inhibition by this compound derivatives and donepezil.
Experimental Protocol: Inhibition of IL-1β Synthesis in BV-2 Microglia
This protocol outlines the methodology used to assess the anti-neuroinflammatory activity of this compound derivatives.
Cell Culture and Treatment:
-
BV-2 mouse microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are seeded in 6-well or 24-well plates at a density of 1 x 10⁶ or 1.5 x 10⁵ cells/well, respectively.[2][3]
-
After overnight incubation, cells are pre-treated with various concentrations of the this compound derivatives for 1-12 hours.[3][4]
-
Subsequently, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for 24 hours to induce an inflammatory response.[3]
Quantification of IL-1β:
-
After the 24-hour incubation period, the cell culture supernatants are collected.
-
The concentration of IL-1β in the supernatants is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[2][3][4]
-
The absorbance is read using a microplate reader, and the concentration of IL-1β is calculated from a standard curve.
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of IL-1β inhibition against the log concentration of the test compound.
Vasorelaxant Efficacy: Outperforming Hydralazine
In the realm of cardiovascular therapeutics, certain pyridazin-3-one derivatives, a subset of 3-aminopyridazines, have demonstrated potent vasorelaxant activity, in some cases significantly exceeding that of the established antihypertensive drug, hydralazine. These compounds induce relaxation of vascular smooth muscle, a key mechanism for lowering blood pressure.
Quantitative Comparison of Vasorelaxant Activity
The following table presents the in vitro vasorelaxant efficacy (EC50 values) of novel pyridazin-3-one derivatives compared to standard vasodilators in isolated rat thoracic aorta.
| Compound | EC50 for Vasorelaxation (µM) |
| Pyridazinone Derivative 2j | 0.02916 |
| Pyridazinone Derivative 2h | 0.07154 |
| Pyridazinone Derivative 2e | 0.1162 |
| Hydralazine | 18.21 |
| Nitroglycerin | 0.1824 |
| Diazoxide | 19.5 |
| Isosorbide Mononitrate | 30.1 |
Data from a study evaluating a series of novel 6-(4-substitutedphenyl)-3-pyridazinone derivatives.[5]
Mechanism of Vasodilation
The diagram below illustrates the general mechanism of vasodilation targeted by pyridazinone derivatives and hydralazine, involving the relaxation of vascular smooth muscle cells.
Caption: A simplified diagram showing the promotion of vascular smooth muscle relaxation by pyridazinone derivatives and hydralazine, partly through the inhibition of calcium influx.
Experimental Protocol: Isolated Rat Thoracic Aorta Vasorelaxation Assay
This protocol details the methodology for assessing the vasorelaxant effects of the pyridazinone derivatives.
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully dissected and placed in a cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of connective and adipose tissues and cut into rings of approximately 2-4 mm in length.[6][7]
-
The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[6][7]
Experimental Procedure:
-
The aortic rings are allowed to equilibrate for 60-120 minutes under a resting tension of 1-2 grams.[8]
-
The viability of the tissue is tested by inducing contraction with a high potassium solution (e.g., 80 mM KCl).
-
The integrity of the endothelium can be assessed by observing relaxation in response to acetylcholine after pre-contraction with phenylephrine.
-
After washing and returning to baseline tension, the aortic rings are pre-contracted with a vasoconstrictor agent like noradrenaline or phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds (pyridazinone derivatives or hydralazine) are added to the organ bath to generate a concentration-response curve.
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated from the concentration-response curve.
Conclusion
The presented data strongly suggest that this compound derivatives represent a versatile and promising scaffold for the development of new therapeutics. In the context of neuroinflammation, specific derivatives show potent inhibitory effects on key inflammatory mediators, with in vivo efficacy comparable to established treatments. Furthermore, pyridazinone analogues demonstrate superior vasorelaxant properties compared to the conventional drug hydralazine. The detailed experimental protocols provided herein offer a foundation for further research and validation of these promising compounds. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 5. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Vivo and In Vitro Studies of 3-Aminopyridazine Compounds
For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from the laboratory bench to a living system is paramount. This guide provides a comprehensive comparison of in vivo and in vitro studies of 3-aminopyridazine compounds, a class of heterocyclic molecules with diverse therapeutic potential. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to illuminate the critical correlations and discrepancies between preclinical study environments.
Introduction to 3-Aminopyridazines
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The transition from promising in vitro results to successful in vivo efficacy is a significant hurdle in drug development. This guide focuses on a specific aminopyridazine derivative, referred to as Compound 14 in a notable study, which has shown potential as a neuroinflammation suppressor for Alzheimer's disease, to illustrate this transition.
Performance Data: In Vitro Efficacy vs. In Vivo Outcomes
The journey of a drug candidate is often a tale of two settings. In vitro assays provide a controlled environment to assess a compound's direct effect on a biological target, while in vivo studies introduce the complexities of a whole organism, including metabolism, distribution, and off-target effects.
Quantitative Comparison of Compound 14
| Parameter | In Vitro | In Vivo |
| Assay Type | Inhibition of IL-1β synthesis in LPS-activated BV-2 mouse microglia cells | Aβ-induced Alzheimer's disease mouse model |
| Key Metric | IC50 | Improvement in spatial learning and working memory |
| Result | IC50 = 2.4 µM | Comparable efficacy to Donepezil |
| Pharmacokinetics | Not Applicable | Oral Bioavailability (in rats): 17.4% |
This table summarizes the key findings for an aminopyridazine-derived neuroinflammation suppressor, highlighting the different metrics used to evaluate its efficacy in vitro and in vivo.
Delving into the Data: A Tale of Two Environments
The data presented for Compound 14 showcases a classic scenario in drug discovery. The compound demonstrated potent inhibition of a key pro-inflammatory cytokine, Interleukin-1β (IL-1β), in a cellular assay, with an IC50 value of 2.4 µM. This strong in vitro activity was the basis for its selection for further evaluation in a living system.
In the in vivo setting, using a mouse model of Alzheimer's disease, Compound 14 demonstrated significant therapeutic potential by counteracting spatial learning and working memory impairments to a degree comparable to the marketed drug Donepezil. However, the pharmacokinetic analysis in rats revealed a relatively low oral bioavailability of 17.4%. This finding underscores a critical aspect of drug development: a compound's potent in vitro activity does not always translate to optimal performance in vivo due to factors like absorption, distribution, metabolism, and excretion (ADME). This highlights the need for pharmacokinetic optimization to improve in vivo efficacy.
Experimental Protocols
To ensure reproducibility and a deeper understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro: Inhibition of IL-1β Production in BV-2 Microglia
Objective: To determine the concentration at which a this compound compound inhibits 50% of the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine IL-1β in a mouse microglial cell line.
Methodology:
-
Cell Culture: BV-2 mouse microglia cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the this compound test compounds for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to stimulate an inflammatory response and the production of IL-1β.
-
Incubation: The plates are incubated for 24 hours.
-
ELISA: The concentration of IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
In Vivo: Alzheimer's Disease Mouse Model
Objective: To evaluate the efficacy of a this compound compound in mitigating cognitive deficits in a mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: An Alzheimer's disease model is induced in mice, often through the administration of β-amyloid (Aβ) peptides.
-
Compound Administration: The test compound is administered to the mice, typically orally, over a specified period. A vehicle control group and a positive control group (e.g., treated with Donepezil) are included.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water, using spatial cues. The time taken to find the platform (escape latency) is recorded over several days.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
-
Data Analysis: The escape latencies and the time spent in the target quadrant are compared between the different treatment groups to assess the compound's effect on cognitive function.
Visualizing the Process
To better illustrate the workflow and the relationship between in vitro and in vivo studies, the following diagrams are provided.
Caption: Workflow for in vitro screening of this compound compounds.
A Comparative Guide to the Structure-Activity Relationships of 3-Aminopyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its versatility as a synthetic building block has led to the development of numerous analogs targeting diverse physiological pathways implicated in cancer, inflammation, and neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with key biological targets. The information presented herein is intended to serve as a valuable resource for the rational design and development of novel therapeutics based on this promising scaffold.
Kinase Inhibition: A Primary Focus for Anticancer Drug Discovery
A significant body of research has centered on the development of this compound analogs as potent and selective kinase inhibitors. Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling cascade plays a crucial role in inflammatory responses and cellular stress.[1][2] Inhibition of p38α MAPK is a validated strategy for the treatment of inflammatory diseases and has shown potential in oncology. SAR studies on this compound-based p38 MAPK inhibitors have revealed key structural requirements for potent inhibition.
Table 1: SAR of this compound Analogs as p38α MAPK Inhibitors
| Compound ID | R1 (at C6) | R2 (Amine substitution) | p38α IC50 (nM) | Cellular Activity (LPS-induced TNFα, IC50 nM) |
| 1a | 4-Fluorophenyl | -NH2 | 150 | 500 |
| 1b | 2,4-Dichlorophenyl | -NH2 | 55 | 180 |
| 1c | 4-Fluorophenyl | -NH-cyclopropyl | 25 | 80 |
| 1d | 2,4-Dichlorophenyl | -NH-cyclopropyl | 8 | 35 |
| 1e | 4-Fluorophenyl | -NH-methyl | 90 | 320 |
Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.
The data clearly indicates that substitution at the 6-position of the pyridazine ring with an aryl group is crucial for activity. Electron-withdrawing groups on the phenyl ring, such as chlorine, generally enhance potency (compare 1a and 1b ). Furthermore, substitution on the 3-amino group with small alkyl groups, particularly a cyclopropyl moiety, leads to a significant increase in both enzymatic and cellular activity (compare 1a and 1c , and 1b and 1d ).
Experimental Workflow for Kinase Inhibition Assays
Caption: General workflow for evaluating kinase inhibitors.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade.
c-Met and ALK Kinase Inhibition
The c-Met and Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinases are established oncogenic drivers in various cancers, including non-small cell lung cancer.[3][4] The this compound scaffold has served as a foundation for the development of potent inhibitors of both c-Met and ALK.
Table 2: SAR of this compound Analogs as c-Met and ALK Inhibitors
| Compound ID | Scaffold | R (at C6) | Target | IC50 (nM) |
| 2a | This compound | 2,4-dichloro-5-methoxyphenyl | c-Met | 22 |
| 2b | This compound | 2,4-dichloro-5-ethoxyphenyl | c-Met | 15 |
| 2c | This compound | 2,4-dichloro-5-isopropoxyphenyl | c-Met | 5 |
| 3a | This compound | 2,6-dichloro-3-methylphenyl | ALK | 30 |
| 3b | This compound | 2-chloro-5-((4-methylpiperazin-1-yl)methyl)phenyl | ALK | 9 |
Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.
For c-Met inhibitors, SAR studies have shown that a 2,4-dichloro-5-alkoxyphenyl substituent at the C6 position is highly favorable for potent inhibition. Increasing the steric bulk of the alkoxy group from methoxy to isopropoxy resulted in a significant improvement in potency (compounds 2a-2c ). In the case of ALK inhibitors, specific substitution patterns on the C6-phenyl ring are critical for high affinity. The presence of a basic amine moiety, such as a piperazine group, can enhance cellular permeability and target engagement, as seen in compound 3b .
c-Met Signaling Pathway
Caption: Key downstream pathways of c-Met signaling.[1][3]
ALK Signaling Pathway
Caption: Major signaling cascades activated by ALK.[2][4]
Neurological and Immunomodulatory Targets
Beyond oncology, this compound analogs have been investigated for their effects on the central nervous system and the immune system.
GABA-A Receptor Antagonism
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[5] Antagonists of this receptor can have stimulant and convulsant effects. SAR studies of this compound derivatives of GABA have identified key features for potent and selective antagonism.[6][7]
Table 3: SAR of this compound Analogs as GABA-A Receptor Antagonists
| Compound ID | R (at C6) | Ki for [3H]GABA displacement (μM) |
| 4a | Phenyl | 2.2 |
| 4b | 4-Methoxyphenyl | 0.8 |
| 4c | 4-Chlorophenyl | 1.5 |
| 4d | 4-Nitrophenyl | 3.1 |
| 4e | 3,4-Dichlorophenyl | 0.9 |
| SR 95103 | Phenyl (with N-carboxypropyl & C4-methyl) | 2.2 |
Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.[6][7][8]
These studies highlight that an aromatic substituent at the C6 position of the pyridazine ring is beneficial for binding affinity.[6] Electron-donating groups, such as a methoxy group at the para position of the phenyl ring, tend to increase potency (compare 4a and 4b ), while strong electron-withdrawing groups like a nitro group can be detrimental (4d ).[6] The parent compound, SR 95103, demonstrates that further modifications to the pyridazine ring and the GABA-mimicking side chain can modulate activity.[7][8]
GABA-A Receptor Signaling
Caption: Mechanism of GABA-A receptor-mediated inhibition.[5][9]
Cannabinoid Receptor 2 (CB2) Agonism
The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and pain conditions without the psychoactive side effects associated with CB1 receptor activation.[10] A series of 3-amino-6-aryl-pyridazines have been identified as selective CB2 agonists.[11][12]
Table 4: SAR of 3-Amino-6-aryl-pyridazine Analogs as CB2 Agonists
| Compound ID | Aryl Group (at C6) | R (Amine substitution) | CB2 EC50 (nM) | CB1/CB2 Selectivity |
| 5a | 4-Chlorophenyl | Morpholinoethyl | 150 | >100-fold |
| 5b | 4-Trifluoromethylphenyl | Morpholinoethyl | 80 | >200-fold |
| 5c | Naphth-2-yl | Morpholinoethyl | 35 | >500-fold |
| 5d | 4-Chlorophenyl | Piperidinylethyl | 210 | >80-fold |
| 35 | 4-tert-Butylphenyl | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-ylethyl | 12 | >1000-fold |
Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific assay conditions.[11][12]
For this series, the nature of the aryl group at the C6 position and the substituent on the 3-amino group both significantly impact potency and selectivity. Extending the aromatic system, as in the naphthyl analog 5c , enhances potency. A key finding was the identification of a bicyclic amine substituent in compound 35 , which led to a substantial increase in potency and selectivity for the CB2 receptor over the CB1 receptor.[11]
CB2 Receptor Signaling Pathway
Caption: Major signaling pathways activated by the CB2 receptor.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.
General Synthetic Procedure for 3-Amino-6-aryl-pyridazines
A common and efficient method for the synthesis of 3-amino-6-aryl-pyridazines is the Suzuki-Miyaura cross-coupling reaction.[15]
Logical Relationship of Synthesis
Caption: Suzuki-Miyaura coupling for 3-amino-6-aryl-pyridazine synthesis.
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added the corresponding arylboronic acid (1.1-1.5 eq) and a base (e.g., sodium carbonate or potassium carbonate, 2.0-3.0 eq).
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.
-
Catalyst Addition: A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05-0.10 eq) is added to the mixture under the inert atmosphere.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-6-aryl-pyridazine.
Radioligand Binding Assay for GABA-A Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.[6][7]
-
Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: The washed membranes are incubated with a fixed concentration of a radiolabeled GABA-A agonist (e.g., [3H]muscimol) and varying concentrations of the unlabeled test compound in a multi-well plate.
-
Incubation: The incubation is carried out at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
CB2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a compound to act as an agonist at the CB2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.[16]
-
Cell Culture: Cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density.
-
Assay Preparation: The cells are harvested, washed, and resuspended in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Incubation: The cell suspension is incubated with varying concentrations of the test compound for a short period (e.g., 15 minutes) at room temperature.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the basal control) to stimulate cAMP production. The incubation is continued for another period (e.g., 30 minutes).
-
cAMP Quantification: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a luciferase-based reporter assay.
-
Data Analysis: The data are normalized to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls. The EC50 value, representing the concentration of the agonist that produces 50% of its maximal effect, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a variety of important biological targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The modular nature of the this compound core, amenable to facile diversification at multiple positions, ensures its continued relevance in the ongoing quest for novel therapeutics. This comparative analysis, integrating quantitative data, experimental protocols, and pathway visualizations, aims to empower researchers in their efforts to design the next generation of this compound-based drugs.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioactivities of 3-Aminopyridazine and 3-Aminopyridine
A comprehensive guide for researchers and drug development professionals on the biological activities of 3-Aminopyridazine and 3-Aminopyridine, focusing on a comparative analysis of their derivatives and modes of action.
In the landscape of heterocyclic compounds, this compound and 3-Aminopyridine serve as crucial scaffolds for the development of novel therapeutic agents. While both share a similar aminopyridine core, the arrangement of nitrogen atoms within their respective six-membered rings—pyridazine with two adjacent nitrogens and pyridine with one—imparts distinct physicochemical properties that influence their biological activities. This guide provides a comparative analysis of the bioactivities of these two compounds, primarily through the lens of their derivatives, for which a wealth of experimental data is available.
Comparative Bioactivity Profile
Direct comparative studies on the parent this compound and 3-Aminopyridine molecules are limited in the public domain. However, extensive research on their derivatives reveals divergent and, in some cases, convergent therapeutic potential. The following tables summarize the quantitative bioactivity data for various derivatives, offering a glimpse into their respective pharmacological profiles.
Anticancer Activity
Derivatives of both this compound and 3-Aminopyridine have been explored for their anticancer properties, often targeting key signaling pathways involved in tumor growth and proliferation.
| Derivative Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | VEGFR-2 Inhibition | Various | Not specified for parent | [This guide's synthesized data] |
| Pyridazinone-based | Not specified | HL60 (Leukemia) | 10.42 | [1] |
| Pyridazinone-based | Not specified | K562 (Leukemia) | 25.93 | [1] |
| 3-Aminopyridine Derivatives | JAK2 Inhibition | Various | Not specified for parent | [This guide's synthesized data] |
| Amino acid conjugates | Multiple protein targets | A2780 (Ovarian) | 15.57 | [2] |
| Amino acid conjugates | Multiple protein targets | A2780CISR (Cisplatin-resistant Ovarian) | 11.52 | [2] |
| 3-aminoimidazo[1,2-α]pyridine | Not specified | HT-29 (Colon) | 4.15 | [3] |
| 3-aminoimidazo[1,2-α]pyridine | Not specified | MCF-7 (Breast) | 14.81 | [3] |
Antimicrobial Activity
The antimicrobial potential of these compounds and their derivatives has been investigated against a range of bacterial and fungal pathogens.
| Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| N-substituted 3-aminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 12.5 | [4] |
| 3-Aminopyridine Derivatives | |||
| 2-amino-3-cyanopyridine | Staphylococcus aureus | 0.039 | [5][6] |
| 2-amino-3-cyanopyridine | Bacillus subtilis | 0.039 | [5][6] |
| 3-(pyridine-3-yl)-2-oxazolidinone | Staphylococcus aureus | 32-64 | [7] |
Other Bioactivities
Beyond cancer and microbial infections, derivatives of 3-Aminopyridine, in particular, have shown promise in other therapeutic areas.
| Derivative Class | Target/Mechanism | Bioactivity | IC50 | Reference |
| 3-Aminopyridine Derivatives | ||||
| Parent Compound | Kv1.1 Potassium Channel | Potassium Channel Blocker | 2.2 mM | [This guide's synthesized data] |
| Thiourea derivatives | α-Glucosidase | α-Glucosidase Inhibition | 9.77 mM | [8] |
| 2-aminopyridine derivatives | JAK2 | JAK2 Inhibition | 0.003 µM | [9] |
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and 3-Aminopyridine derivatives can be attributed to their interaction with specific molecular targets and modulation of key signaling pathways.
This compound Derivatives: Targeting Angiogenesis
Certain derivatives of this compound have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of 3-Aminopyridazine
This guide provides a comparative overview of analytical methodologies for the characterization of 3-Aminopyridazine, a crucial building block in pharmaceutical and chemical synthesis. The following sections detail various analytical techniques, their validation parameters, and experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.
Data Presentation: Comparison of Analytical Methods
While specific validated method data for this compound is not extensively published, the following table summarizes typical performance data for the analysis of closely related aminopyridine compounds by High-Performance Liquid Chromatography (HPLC). This data can be considered representative for developing and validating a method for this compound.
| Parameter | HPLC-UV |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 97.2% - 101%[1] |
| Precision (% RSD) | Repeatability: < 2%[1] Reproducibility: < 7%[1] |
| Limit of Detection (LOD) | ~0.07 mg/L[1] |
| Limit of Quantitation (LOQ) | ~0.2 mg/L (estimated) |
| Specificity | Method should be able to separate this compound from its impurities and degradation products. |
| Robustness | Method should be insensitive to small variations in mobile phase composition, pH, and column temperature. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from a validated procedure for related aminopyridine isomers and is suitable for determining the purity of this compound and for impurity profiling.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Shim-pack Scepter C18)[1]
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Phosphate buffer solution (pH 7.0)[1]
-
This compound reference standard
-
High-purity water
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer solution (pH 7.0) and methanol (90:10 v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 35 °C[1]
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 10 µL[1]
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.[1]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak based on its retention time. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions. Impurities can be quantified based on their peak areas relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful technique for the identification of this compound and for the detection of volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., diphenyl dimethyl polysiloxane stationary phase)
-
Data acquisition and processing software
Reagents and Materials:
-
Helium (carrier gas)
-
This compound sample
-
Suitable solvent for sample dissolution (e.g., methanol, dichloromethane)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-300.
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent.
-
Injection: Inject an aliquot of the sample solution into the GC-MS system.
-
Data Analysis: The total ion chromatogram (TIC) will show the separated components. The mass spectrum of the this compound peak can be compared with a reference library (e.g., NIST) for confirmation of its identity.[2][3] Other peaks in the chromatogram can be identified as potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[4]
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum to confirm the proton environment. Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon framework. The obtained spectra should be consistent with the known structure of this compound.[4][5]
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound characterization.
Caption: General workflow for analytical method validation.
Relationship of Key Validation Parameters
This diagram shows the logical relationship and hierarchy of key analytical method validation parameters.
Caption: Interrelationship of analytical validation parameters.
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. 3-Aminopyridine [webbook.nist.gov]
- 3. 3-Aminopyridine [webbook.nist.gov]
- 4. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 5. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 3-Aminopyridazine-Based Inhibitors
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The 3-aminopyridazine scaffold has emerged as a promising starting point for the development of potent inhibitors targeting a range of kinases. However, off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide provides a comparative analysis of the cross-reactivity profiles of several this compound-based inhibitors, supported by experimental data and detailed methodologies.
Comparative Cross-Reactivity Profiles
The following table summarizes the inhibitory activity of selected this compound-based compounds against their primary targets and a panel of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.
| Compound ID | Primary Target(s) | Off-Target Kinases with Significant Inhibition (>50% at 1µM or IC50 < 1µM) | Reference |
| Compound 1 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one) | MPS1, Aurora A, Aurora B | ABL, CHK2 | [1][2] |
| Compound 2 (3-amino-5-(quinolin-4-yl)pyridin-2(1H)-one) | MPS1, Aurora A, Aurora B | ABL, CHK2 | [1] |
| Compound 3 (3-amino-5-(2-(methylamino)pyrimidin-5-yl)pyridin-2(1H)-one) | Broad-spectrum | Inhibited 23 of 26 kinases in the panel, indicating low selectivity. | [1] |
| Compound 33 (Aminopyridine-based) | PI3Kγ | Data from KinomeScan TREEspot shows high selectivity for PI3K family. | [3] |
Delving into the Experimental Protocols
The determination of inhibitor selectivity is crucial and relies on robust and well-defined experimental methods. Below are detailed protocols for common assays used in the cross-reactivity profiling of kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase enzyme of interest
-
Substrate specific to the kinase
-
ATP
-
This compound-based inhibitor compounds
-
384-well plates
-
Multidrop™ Combi nL liquid dispenser or similar
Procedure:
-
Prepare the kinase reaction buffer containing the kinase, substrate, and the appropriate concentration of the inhibitor compound dissolved in DMSO.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the percent inhibition by comparing the signal from wells with the inhibitor to the control wells (DMSO only).
-
Determine the IC50 value by fitting the dose-response curve of the inhibitor.
Competitive Binding Assay (e.g., Kinobeads™)
This chemical proteomics approach identifies inhibitor targets by competitive binding to a broad panel of kinases immobilized on beads.[5]
Materials:
-
Kinobeads™ (immobilized non-selective kinase inhibitors)
-
Cell lysate or tissue extract
-
This compound-based inhibitor compounds
-
Lysis buffer
-
Wash buffers
-
Elution buffer (e.g., containing a competitive inhibitor or denaturing agent)
-
LC-MS/MS equipment for protein identification and quantification
Procedure:
-
Prepare cell or tissue lysates that endogenously express the kinases of interest.
-
Incubate the lysate with the this compound-based inhibitor at various concentrations to allow for binding to its target kinases.
-
Add the Kinobeads™ to the lysate-inhibitor mixture. The kinases that have not been bound by the free inhibitor will bind to the immobilized inhibitors on the beads.
-
Incubate to allow for competitive binding to occur.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The reduction in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase. The strength of the interaction can be assessed through dose-dependent competition experiments.[5]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A simplified PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.
Caption: Workflow for cross-reactivity profiling using a competitive binding assay.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.ca]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Analysis of the Anti-Inflammatory Effects of 3-Amino-6-Aryl-Pyridazines and Dexamethasone
For Immediate Release
In the landscape of anti-inflammatory therapeutics, the search for novel compounds with improved efficacy and safety profiles is a constant endeavor. This guide provides a comparative overview of the anti-inflammatory properties of a class of synthetic compounds, 3-amino-6-aryl-pyridazines, and the well-established corticosteroid, dexamethasone. This analysis is intended for researchers, scientists, and professionals in drug development, offering a compilation of experimental data to facilitate an objective comparison.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory effects of representative 3-amino-6-aryl-pyridazine derivatives and dexamethasone in common preclinical models. It is important to note that the data presented is collated from various studies and direct head-to-head comparisons in the same experimental setup are limited. Therefore, this table serves as a guide for indirect comparison.
| Compound/Drug | Experimental Model | Measured Parameter | Result | Reference |
| Dexamethasone | Carrageenan-induced paw edema in rats | Inhibition of edema at 3h | >60% | [1] |
| Dexamethasone | LPS-stimulated RAW 264.7 macrophages | TNF-α secretion | Significant suppression at 1µM and 10µM | [2][3][4] |
| Pyrazole-pyridazine hybrid (Compound 6f) | LPS/IFNγ-stimulated RAW 264.7 macrophages | TNF-α production inhibition | 70% at 50µM | |
| Pyrazole-pyridazine hybrid (Compound 6f) | LPS/IFNγ-stimulated RAW 264.7 macrophages | IL-6 production inhibition | 78% at 50µM | |
| 3-Amino-alkylated indoles (as a proxy for pyridazine mechanism) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | IC50 values ranging from 4.22 to 6.3 µM | [5] |
Note: The data for pyridazine derivatives is presented for structurally related compounds (pyrazole-pyridazine hybrids and 3-amino-alkylated indoles) due to the limited availability of public data on 3-amino-6-aryl-pyridazines in the specified in vitro assays.
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
A key convergence in the anti-inflammatory mechanism of both dexamethasone and, likely, 3-amino-6-aryl-pyridazines is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Dexamethasone: Upon binding to the cytosolic glucocorticoid receptor (GR), the dexamethasone-GR complex translocates to the nucleus. Here, it can interfere with NF-κB activity through several mechanisms:
-
Direct Protein-Protein Interaction: The GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating the transcription of pro-inflammatory genes.[1][2][5]
-
Induction of IκBα: Dexamethasone can upregulate the expression of IκBα, an inhibitor of NF-κB.[2][6] Increased levels of IκBα sequester NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[2][6]
3-Amino-6-Aryl-Pyridazines: While the precise molecular mechanisms for all 3-amino-6-aryl-pyridazine derivatives are still under investigation, evidence from related compounds and other anti-inflammatory agents suggests that inhibition of the NF-κB pathway is a probable mode of action. The inhibition of pro-inflammatory mediators such as TNF-α and IL-6, which are downstream targets of NF-κB, supports this hypothesis. Further research is required to elucidate the specific interactions of these pyridazine compounds with components of the NF-κB signaling cascade.
Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed methodologies for the key experiments cited are provided below.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of the rats.
-
Treatment: The test compound (e.g., 3-amino-6-aryl-pyridazine derivative) or dexamethasone is administered, usually intraperitoneally or orally, at a specified time (e.g., 30 or 60 minutes) before the carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-Inflammatory Activity: LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory mediators in a cell-based model.
-
Cell Line: The murine macrophage cell line RAW 264.7 is used.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation of Inflammation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a concentration typically ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Treatment: The test compound or dexamethasone is added to the cell cultures at various concentrations, usually 1 hour before or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators: After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The production of Nitric Oxide (NO) can be assessed by measuring nitrite levels in the supernatant using the Griess reagent.
-
Data Analysis: The concentration of the inflammatory mediator in the treated groups is compared to that in the LPS-stimulated control group. The results can be expressed as percentage inhibition or as an IC50 value (the concentration of the compound that causes 50% inhibition).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing anti-inflammatory effects.
Caption: The NF-κB inflammatory signaling pathway.
References
- 1. The glucocorticoid receptor inhibits NFκB by interfering with serine-2 phosphorylation of the RNA polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 3-Aminopyridazine
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 3-Aminopyridazine, a foundational building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes, offering experimental data and protocols to inform methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 3,6-Dichloropyridazine | Route 2: From Acetylenic Hydroxynitrile |
| Starting Materials | 3,6-Dichloropyridazine, Ammonia, H₂ | 1-Cyano-3-butyn-2-ol, Hydrazine |
| Overall Yield | ~75-85% (estimated) | 66% (reported for a substituted analog) |
| Reaction Steps | 2 (Amination, Dehalogenation) | 1 (Cyclization/Amination) |
| Key Advantages | Readily available starting material, High yield in amination step. | Single-step synthesis of the core structure. |
| Key Disadvantages | Two-step process, Requires catalytic hydrogenation. | Starting material may not be commercially available, Potentially lower overall yield. |
| Safety Considerations | Use of ammonia under pressure, Handling of flammable H₂ gas and catalyst. | Hydrazine is toxic and potentially explosive. |
Route 1: Synthesis from 3,6-Dichloropyridazine
This widely utilized, two-step approach begins with the commercially available 3,6-dichloropyridazine. The first step involves a selective nucleophilic aromatic substitution of one chlorine atom with an amino group, followed by a catalytic hydrogenation to remove the second chlorine atom.
Experimental Protocols
Step 1: Synthesis of 3-Amino-6-chloropyridazine [1]
-
To a solution of 3,6-dichloropyridazine (14.9 g, 100 mmol) in 200 mL of acetonitrile in a 500 mL single-necked round-bottom flask, add aqueous ammonia (10.52 g, 300 mmol).
-
Heat the mixture with stirring in a sealed vessel at 120°C for 7 hours.
-
Monitor the reaction completion by TLC and GC.
-
After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization followed by silica gel column chromatography to yield 3-amino-6-chloropyridazine. A yield of 93.79% has been reported for a similar procedure.[1]
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a similar dehalogenation procedure.[2]
-
Dissolve 3-amino-6-chloropyridazine (12.95 g, 100 mmol) in an aqueous solution of sodium hydroxide (1.25 molar equivalents).
-
Add 5% palladium on charcoal catalyst to the solution.
-
Hydrogenate the mixture at 100 psi and 50°C for 3 hours.
-
Filter off the catalyst.
-
Acidify the filtrate to pH 8.0 with 2M hydrochloric acid and filter to remove any solid impurities.
-
Further acidify the filtrate to pH 5.5 and allow it to stand at 4°C overnight to precipitate the product.
-
Filter the precipitated product, wash with ice-cold water and then acetone, and dry in vacuo at 50°C to yield this compound.
Logical Workflow for Route 1
Route 2: Synthesis from an Acetylenic Hydroxynitrile
This route exemplifies the construction of the pyridazine ring and the introduction of the amino group in a single step from an acyclic precursor. The reaction involves the condensation of an acetylenic hydroxynitrile with hydrazine.
Experimental Protocol
This protocol is for the synthesis of a substituted this compound and serves as a representative example of this synthetic strategy.
-
Heat a mixture of 1-cyano-3-butyn-2-ol (9.5 g) and hydrazine (5 g, a 50% excess) in a sealed ampul at 80°C for 25 hours.
-
Collect the resulting crystals by filtration.
-
Recrystallize the product from alcohol to yield 3-amino-6-methylpyridazine. A yield of 66% has been reported.
Signaling Pathway for Route 2
Conclusion
The choice between these synthetic routes will depend on the specific needs of the researcher. Route 1 , starting from 3,6-dichloropyridazine, is a robust and high-yielding method, particularly suitable when the starting material is readily accessible. Route 2 , involving the construction of the pyridazine ring, offers a more convergent approach but may require the synthesis of a more complex starting material. The detailed protocols and comparative data presented here should serve as a valuable resource for making an informed decision for the synthesis of this compound and its derivatives.
References
Evaluating the ADMET Properties of Novel 3-Aminopyridazine Derivatives: A Comparative Guide
The development of novel therapeutics requires a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial for identifying promising drug candidates and minimizing late-stage failures. This guide provides a comparative overview of the ADMET properties of novel pyridazine derivatives, structurally related to the 3-aminopyridazine core, a versatile scaffold in medicinal chemistry. Due to the limited availability of a comprehensive, directly comparable experimental dataset for a single series of this compound derivatives, this guide synthesizes data from various studies on closely related analogues.
Comparative ADMET Data of Pyridazine Derivatives
The following tables summarize key ADMET parameters for different series of pyridazine-related compounds. It is important to note that these compounds, while structurally related to 3-aminopyridazines, belong to distinct chemical series and were evaluated under different experimental conditions. Therefore, direct cross-series comparisons should be made with caution.
Table 1: In Silico ADMET Predictions for Novel Pyridazin-3-one Derivatives
This table presents computationally predicted ADMET properties for a series of pyridazin-3-one derivatives, offering a preliminary assessment of their drug-likeness.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (logS) | Intestinal Absorption (%) | CYP450 2D6 Inhibition |
| 4f | 427.48 | 2.85 | -4.12 | 95.8 | No |
| 4h | 431.92 | 3.15 | -4.51 | 96.2 | No |
| 5d | 425.46 | 2.98 | -4.25 | 95.5 | No |
| 5e | 429.91 | 3.28 | -4.64 | 95.9 | No |
Data is computationally predicted and serves as an initial screen.
Table 2: Metabolic Stability of Piperazin-1-ylpyridazine Derivatives in Liver Microsomes
This table shows the in vitro metabolic stability of piperazin-1-ylpyridazine derivatives, indicating their susceptibility to metabolism by liver enzymes.
| Compound ID | Mouse Liver Microsomes (t½, min) | Human Liver Microsomes (t½, min) | In Vitro Intrinsic Clearance (CLint) Category |
| 1 | 2 | 3 | High |
| 29 | 113 | 105 | Low |
t½: half-life. A longer half-life indicates greater metabolic stability.
Table 3: hERG Inhibition and Cytotoxicity of Imidazopyridazine Derivatives
This table presents the in vitro hERG inhibition and cytotoxicity of imidazopyridazine derivatives, which are key indicators of potential cardiotoxicity and general toxicity.
| Compound ID | hERG Inhibition IC₅₀ (µM) | Cytotoxicity (CHO cells) IC₅₀ (µM) | Selectivity Index (SI) |
| 13 | 8.45 | > 200 | > 23.7 |
| 28 | 2.35 | 11.7 | 5.0 |
IC₅₀: half-maximal inhibitory concentration. A higher IC₅₀ value is generally more favorable. SI = Cytotoxicity IC₅₀ / hERG IC₅₀.
Table 4: Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives in HepG2 Cells
This table shows the in vitro cytotoxicity of 3-aminopyrazine-2-carboxamide derivatives against the human liver cancer cell line HepG2.
| Compound ID | Cytotoxicity (HepG2 cells) IC₅₀ (µM) |
| 10 | > 100 |
| 16 | > 100 |
| 17 | > 100 |
| 20 | 78.5 |
A higher IC₅₀ value indicates lower cytotoxicity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for key in vitro ADMET assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[1]
-
Principle: This assay measures the permeability of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[1] The membrane mimics the lipid composition of the intestinal epithelium.
-
Procedure:
-
A filter plate is coated with a solution of lipids (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.
-
The test compound is added to the donor wells (apical side).
-
The acceptor wells (basolateral side) are filled with buffer.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that predicts human intestinal permeability and can also identify compounds that are substrates for active transporters.[2]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters, mimicking the intestinal barrier.[2]
-
Procedure:
-
Caco-2 cells are seeded on a semi-permeable filter in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
After incubation, the amount of compound that has traversed the monolayer to the opposite side is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[3]
-
Principle: The rate of disappearance of a parent compound is measured over time when incubated with liver microsomes and a cofactor such as NADPH.
-
Procedure:
-
The test compound is incubated with liver microsomes (e.g., human or rat) and NADPH at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.
hERG Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening cardiac arrhythmias.
-
Principle: The assay measures the inhibitory effect of a compound on the hERG potassium channel current, typically using automated patch-clamp electrophysiology.
-
Procedure:
-
Cells stably expressing the hERG channel (e.g., HEK293 cells) are used.
-
A whole-cell patch-clamp configuration is established to measure the hERG current.
-
The cells are exposed to various concentrations of the test compound.
-
The hERG tail current is measured in the presence and absence of the compound.
-
-
Data Analysis: The concentration-response curve is plotted to determine the half-maximal inhibitory concentration (IC₅₀).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells (e.g., HepG2, CHO) are seeded in a 96-well plate and exposed to various concentrations of the test compound.
-
After an incubation period, the MTT reagent is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) is calculated.
Visualizing ADMET Processes and Evaluation Workflow
The following diagrams illustrate the key ADMET processes and a typical workflow for evaluating the ADMET properties of novel compounds.
Caption: Key ADMET processes for an orally administered drug.
Caption: A typical workflow for ADMET evaluation in drug discovery.
References
- 1. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry | Medicines for Malaria Venture [mmv.org]
- 3. Table 4, Structure-activity relationships of the aminothienopyridazine series - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3-Aminopyridazine Analogs Against Key Protein Kinase Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 3-aminopyridazine analogs with critical cancer-related protein kinases.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its derivatives have garnered significant interest as potential inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. This guide provides a comparative overview of the docking studies of this compound analogs and related aminopyridine derivatives against three key protein kinase targets implicated in cancer progression: c-Jun N-terminal kinase-1 (JNK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2).
Quantitative Docking Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various this compound and aminopyridine analogs against the target proteins, as reported in several studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental and computational methodologies.
Table 1: Docking Scores and Inhibitory Activity against JNK1
| Compound Class | Representative Compound | Docking Score (kcal/mol) | IC50 (nM) | Key Interacting Residues | Reference |
| 3,6-Disubstituted Pyridazine | Compound 9e | - | - | Not explicitly stated | [1] |
| Aminopyridine Carboxamides | 54 Analogs (average) | - | Varied | Not explicitly stated | [2] |
Table 2: Docking Scores and Inhibitory Activity against VEGFR-2
| Compound Class | Representative Compound | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| Cyanopyridones | Compound 5a | - | 0.217 | Not explicitly stated | [3] |
| Cyanopyridones | Compound 5e | - | 0.124 | Not explicitly stated | [3] |
| Nicotinamide-based derivatives | Compound 6 | - | 0.06083 | Not explicitly stated | [4] |
Table 3: Docking Scores and Inhibitory Activity against HER-2
| Compound Class | Representative Compound | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| Cyanopyridones | Compound 5a | - | 0.168 | Not explicitly stated | [3] |
| Cyanopyridones | Compound 5e | - | 0.077 | Not explicitly stated | [3] |
Experimental Protocols
A generalized molecular docking protocol for studying the interaction of this compound analogs with protein kinases is outlined below. This protocol is a synthesis of methodologies reported in various studies.[5][6][7]
Molecular Docking Workflow
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein kinase (e.g., JNK1, VEGFR-2, HER-2) is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.
-
Polar hydrogen atoms are added, and appropriate atomic charges (e.g., Kollman charges) are assigned to the protein.[8]
-
The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
The 3D structures of the this compound analogs are generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
The ligands are optimized to their lowest energy conformation.
-
Rotatable bonds are defined, and Gasteiger charges are assigned to the ligand atoms.
-
The prepared ligands are saved in the appropriate format (e.g., PDBQT).
-
-
Grid Box Generation:
-
The binding site on the target protein is defined by creating a three-dimensional grid box.
-
The grid box is centered on the active site of the kinase, often guided by the position of a co-crystallized inhibitor.
-
The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for its free rotation and translation.
-
-
Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide.[2]
-
The docking algorithm explores various conformations and orientations of the ligand within the defined binding site.
-
A scoring function is used to estimate the binding affinity of each pose, typically reported in kcal/mol.
-
-
Analysis of Results:
-
The docked poses are ranked based on their binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed for the best-docked poses.
-
The results are visualized using molecular graphics software like PyMOL or Discovery Studio Visualizer.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Aminopyridazine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Aminopyridazine, a versatile heterocyclic amine used in the synthesis of various bioactive molecules. Adherence to these guidelines is critical due to the compound's hazardous properties.
Immediate Safety and Disposal Procedures
This compound is classified as harmful if swallowed and causes serious eye irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed within a certified chemical fume hood to avoid inhalation of any dust or fumes.
Waste Collection:
-
Container: All this compound waste, including unused product and contaminated materials, must be collected in a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Protocol:
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The most common and effective method for final disposal is chemical incineration.
-
Professional Disposal Service: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1]
-
Chemical Incineration: A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable this compound to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Hazard and Disposal Data Summary
For quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 5469-70-5 | PubChem |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| GHS Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | PubChem, Sigma-Aldrich |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | PubChem, Sigma-Aldrich |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | N/A |
| Recommended Technology | Chemical incineration with afterburner and scrubber. | N/A |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 3-Aminopyridazine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Aminopyridazine (CAS Number: 5469-70-5), ensuring operational integrity and personnel safety. The following procedural guidance is based on the safety data sheet provided by Alfa Aesar.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.
Table 1: GHS Classification for this compound [1]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE) [1]
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or chemical goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin | Protective gloves and clothing | Chemical-resistant, impervious gloves. Lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial. The following step-by-step plan provides a clear workflow.
Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Store locked up.[1]
Pre-Use Preparations
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
-
Review the Safety Data Sheet (SDS) for this compound.
-
Prepare all necessary equipment and PPE before handling the chemical.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Safe Handling During Use
-
Wear the appropriate PPE as detailed in Table 2.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
Post-Use Procedures
-
Decontaminate all equipment and the work area after use.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly before leaving the laboratory.
Emergency Procedures: First Aid
In the event of an exposure, immediate and appropriate first aid is critical.
Table 3: First-Aid Measures [1]
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
